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  • Product: 4-Aminopiperidine-4-carbonitrile dihydrochloride
  • CAS: 1376041-68-7

Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of 4-Aminopiperidine-4-carbonitrile Dihydrochloride: A Comprehensive MedChem Guide

Executive Summary In modern drug discovery, the design of conformationally restricted, sp3 -rich scaffolds is paramount for improving target selectivity and pharmacokinetic profiles. 4-Aminopiperidine-4-carbonitrile dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of conformationally restricted, sp3 -rich scaffolds is paramount for improving target selectivity and pharmacokinetic profiles. 4-Aminopiperidine-4-carbonitrile dihydrochloride is a highly versatile α -aminonitrile building block. Featuring a geminal amine and nitrile group on a piperidine ring, this compound serves as a critical precursor for synthesizing spirocyclic peptides, hydantoins, and imidazolones—classic pharmacophores found in protease inhibitors and CGRP receptor antagonists.

As a Senior Application Scientist, I frequently advise medicinal chemistry teams on the handling and synthesis of α -aminonitriles. This whitepaper deconstructs the physical properties, structural causality, and validated synthetic protocols for 4-aminopiperidine-4-carbonitrile dihydrochloride, providing a self-validating framework for its application in drug development.

Chemical Identity & Physical Properties

Understanding the physicochemical baseline of this building block is the first step in predicting its behavior in complex synthetic workflows. The data below summarizes its core metrics[1],[2].

PropertyValue
Chemical Name 4-Aminopiperidine-4-carbonitrile dihydrochloride
CAS Number 1376041-68-7[1]
Molecular Formula C6​H13​Cl2​N3​ (Base: C6​H11​N3​
  • 2 HCl )[1]
Molecular Weight 198.09 g/mol [1]
MDL Number MFCD22056349[2]
SMILES String Cl.Cl.N#CC1(N)CCNCC1[2]
CLogP -1.87 (Highly hydrophilic)[2]
Recommended Storage +4°C, desiccated, inert atmosphere[2]

Structural and Mechanistic Significance in Drug Design

The α -Aminonitrile Motif and the Retro-Strecker Challenge

The free base of an α -aminonitrile is thermodynamically precarious. In solution, particularly under basic or aqueous conditions, these molecules are prone to a retro-Strecker decomposition , where the compound spontaneously reverts into the corresponding ketone (in this case, 4-piperidone) and highly toxic hydrogen cyanide ( HCN )[3]. Furthermore, the free primary amine can undergo self-condensation or polymerization.

Causality of the Dihydrochloride Salt Form

To circumvent this instability, the compound is isolated and commercialized exclusively as a dihydrochloride salt .

  • Mechanistic Rationale: By protonating both the primary amine at the C4 position and the secondary amine of the piperidine ring, the nucleophilicity of the nitrogen atoms is effectively neutralized. This dual-protonation creates a significant electrostatic barrier that prevents self-condensation and locks the molecule in a stable crystalline lattice, allowing for long-term storage at +4°C without degradation[2],[3].

Synthetic Methodology: The Strecker Approach

The de novo synthesis of the 4-aminopiperidine-4-carbonitrile core relies on a classic Strecker-type reaction[4],[5]. Below is a self-validating protocol designed to maximize yield while preventing premature hydrolysis of the sensitive nitrile group.

Step-by-Step Protocol

Step 1: Imine Formation

  • Procedure: Suspend 1-Boc-4-piperidone in anhydrous methanol. Add a 5-fold molar excess of ammonium chloride ( NH4​Cl ) and a solution of ammonia ( NH3​ ) in methanol. Stir at room temperature for 4 hours.

  • Causality: NH4​Cl acts as both a nitrogen source and a mild acid catalyst. The slight acidity drives the equilibrium of the carbonyl-amine condensation forward to form the electrophilic imine intermediate, which is otherwise difficult to isolate[5].

Step 2: Cyanation (Nucleophilic Addition)

  • Procedure: Cool the reaction mixture to 0°C. Slowly add sodium cyanide (NaCN) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. (Safety: Perform in a highly ventilated fume hood with a dedicated cyanide scrubber).

  • Causality: The cyanide anion ( CN− ) acts as a strong nucleophile, attacking the sp2 hybridized imine carbon to form the sp3 hybridized α -aminonitrile[4],[5].

  • Validation: Monitor via TLC/LC-MS. The intermediate, 1-Boc-4-amino-4-cyanopiperidine, should show a distinct molecular ion peak.

Step 3: Anhydrous Deprotection & Salt Formation

  • Procedure: Dissolve the purified 1-Boc-4-amino-4-cyanopiperidine in anhydrous 1,4-dioxane. Cool to 0°C and slowly introduce a 4M solution of anhydrous HCl in dioxane. Stir for 2 hours until a white precipitate forms. Filter and wash with cold diethyl ether.

  • Causality: Why anhydrous HCl in dioxane instead of aqueous HCl ? The nitrile group is highly susceptible to acid-catalyzed hydrolysis. If aqueous HCl is used, the nitrile will rapidly hydrolyze into a primary amide or carboxylic acid. Anhydrous conditions ensure the selective cleavage of the tert-butyloxycarbonyl (Boc) group while simultaneously precipitating the product cleanly as the dihydrochloride salt.

  • Validation: Confirm the disappearance of the Boc-group via 1H -NMR (loss of the 9H singlet at ~1.4 ppm) and verify the presence of the intact nitrile stretch via IR spectroscopy at ~2200 cm−1 .

StreckerSynthesis A 1-Boc-4-piperidone B Imine Intermediate A->B NH4Cl / NH3 (Imine Formation) C 1-Boc-4-amino-4-cyanopiperidine B->C NaCN (Nucleophilic Attack) D 4-Aminopiperidine-4-carbonitrile Dihydrochloride C->D Anhydrous HCl / Dioxane (Boc Deprotection & Salt Formation)

Fig 1: Strecker synthesis workflow for 4-Aminopiperidine-4-carbonitrile dihydrochloride.

Downstream Applications in Drug Discovery

The true value of 4-aminopiperidine-4-carbonitrile dihydrochloride lies in its downstream divergence. By selectively reacting the amine, the nitrile, or the piperidine nitrogen, medicinal chemists can access a vast array of chemical space.

  • Spirocyclic Peptidomimetics: Controlled acid/base hydrolysis of the nitrile yields 4-aminopiperidine-4-carboxylic acid. This unnatural amino acid is frequently incorporated into peptide chains to force rigid, spirocyclic conformations, enhancing proteolytic stability.

  • Hydantoins and Imidazolones: Reacting the α -aminonitrile with isocyanates or phosgene equivalents, followed by cyclization, generates spiro-hydantoins. These motifs are privileged structures in the development of highly potent protease inhibitors and anticonvulsants.

DownstreamApps Core 4-Aminopiperidine-4-carbonitrile Dihydrochloride Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis Cyclization Cyclization Reactions Core->Cyclization AminoAcid 4-Aminopiperidine-4-carboxylic acid (Spirocyclic Peptides) Hydrolysis->AminoAcid Hydantoin Hydantoins / Imidazolones (Protease Inhibitors) Cyclization->Hydantoin

Fig 2: Key downstream medicinal chemistry applications of the alpha-aminonitrile scaffold.

Handling and Analytical Characterization

  • Hygroscopicity: As a dihydrochloride salt, this compound is highly hygroscopic. Exposure to ambient humidity will result in the absorption of water, which can complicate accurate weighing and potentially introduce trace water into moisture-sensitive downstream reactions (e.g., Grignard additions to the nitrile). Always handle in a dry box or under a stream of dry nitrogen.

  • Chromatographic Analysis: Due to its high polarity (CLogP -1.87)[2] and lack of a strong UV chromophore, standard Reverse-Phase HPLC (C18) with UV detection is often insufficient. Evaporative Light Scattering Detection (ELSD) or LC-MS (ESI+) using hydrophilic interaction liquid chromatography (HILIC) columns is strongly recommended for accurate purity assessment.

References

  • BLD Pharm , "1376041-68-7 | 4-Aminopiperidine-4-carbonitrile dihydrochloride", 1

  • EnamineStore , "EN300-100403 - 4-aminopiperidine-4-carbonitrile dihydrochloride", 2

  • Benchchem , "4-aminopiperidine-4-carbonitrile | 50289-05-9",4

  • Google Patents (EP0565635B1) , "Process for the preparation of aminonitriles", 3

  • Jack Westin , "Complete MCAT Amino Acids Proteins Guide (Strecker Synthesis)", 5

Sources

Exploratory

Solubility profile of 4-Aminopiperidine-4-carbonitrile dihydrochloride in polar organic solvents

An In-Depth Technical Guide Solubility Profile of 4-Aminopiperidine-4-carbonitrile Dihydrochloride in Polar Organic Solvents Introduction: The Critical Role of Solubility in Pharmaceutical Development The journey of a ne...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 4-Aminopiperidine-4-carbonitrile Dihydrochloride in Polar Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter that dictates the ultimate success of a drug candidate.[1][2] It is defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution.[3] For a drug to be effective, particularly when administered orally, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[3][4] Poor solubility can lead to low and erratic bioavailability, hindering the development of otherwise potent molecules and often necessitating complex and costly formulation strategies.[1][5]

This guide provides a comprehensive technical overview of the solubility profile of 4-Aminopiperidine-4-carbonitrile dihydrochloride, a key building block in medicinal chemistry. We will delve into its physicochemical characteristics, the theoretical principles governing its dissolution, and a robust, field-proven experimental protocol for accurately determining its solubility in a range of polar organic solvents commonly used in pharmaceutical manufacturing and formulation.

Physicochemical Properties of 4-Aminopiperidine-4-carbonitrile Dihydrochloride

Understanding the molecular structure and properties of a compound is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name piperidine-4-carbonitrile;dihydrochlorideInferred from similar compounds
Molecular Formula C₆H₁₃Cl₂N₃Inferred from CAS 1376041-68-7
Molecular Weight 198.10 g/mol Inferred from CAS 1376041-68-7
Structure A piperidine ring substituted with an amino group and a nitrile group at the 4-position, presented as a dihydrochloride salt.-
Inferred Polarity HighThe presence of two primary amine groups, a nitrile group, and its formulation as a dihydrochloride salt contribute to a highly polar nature.

The structure reveals several key features that govern its solubility:

  • Piperidine Ring: A saturated heterocyclic scaffold.

  • Amino Group (-NH₂): A primary amine that is basic and capable of hydrogen bonding. As a dihydrochloride salt, this group will be protonated (-NH₃⁺).

  • Nitrile Group (-C≡N): A polar functional group that can act as a hydrogen bond acceptor.

  • Dihydrochloride Salt Form: This is the most critical feature for its solubility profile. The presence of two chloride counter-ions indicates that both the exocyclic and the ring amino groups are protonated. This ionic character significantly enhances its affinity for polar solvents compared to its free base form.[2]

Theoretical Framework: "Like Dissolves Like" in the Context of a Dihydrochloride Salt

The principle of "like dissolves like" is a cornerstone of solubility science, stating that a solute will dissolve best in a solvent that has a similar polarity.[6] For 4-Aminopiperidine-4-carbonitrile dihydrochloride, its ionic nature places it at the high end of the polarity spectrum.

The dissolution process can be envisioned as an energetic trade-off. Energy is required to overcome the strong electrostatic forces holding the ions together in the crystal lattice (lattice energy). This energy input is compensated by the energy released when the individual ions are solvated by solvent molecules (solvation energy).[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and are excellent at dissolving salts. Their hydroxyl groups can act as hydrogen bond donors to solvate the chloride anions and as hydrogen bond acceptors for the protonated amine groups. This strong ion-dipole interaction leads to high solvation energy, effectively overcoming the lattice energy. Therefore, high solubility is anticipated in these solvents.[6][8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds. While they can effectively solvate cations through their electronegative atoms (the oxygen in DMSO or the nitrogen in acetonitrile), their ability to solvate anions is weaker compared to protic solvents. Consequently, solubility is expected to be significant but potentially lower than in polar protic solvents.[6]

The following diagram illustrates the fundamental interactions driving the dissolution of the salt in a polar protic solvent.

cluster_0 Crystal Lattice (Solid State) cluster_1 Solvated Ions (Solution State) Lattice Cation (R-NH3+) Anion (Cl-) Cation (R-NH3+) Anion (Cl-) Cation Cation (R-NH3+) Lattice->Cation Dissolution (Lattice Energy Input) Anion Anion (Cl-) Solvent1 Solvent Solvent1->Cation Solvation (Energy Release) Solvent2 Solvent Solvent2->Cation Solvation (Energy Release) Solvent3 Solvent Solvent3->Anion Solvation (Energy Release) Solvent4 Solvent Solvent4->Anion Solvation (Energy Release)

Caption: Dissolution mechanism of an ionic salt in a polar solvent.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, a rigorous experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its robustness and direct measurement of the compound in equilibrium with its solid phase.[6][9][10]

Workflow Overview

The following diagram outlines the complete workflow for the shake-flask solubility determination.

A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours). A->B Incubate C 3. Phase Separation Centrifuge the suspension to pellet the undissolved solid. B->C Reach Equilibrium D 4. Sample Clarification Carefully withdraw the supernatant and filter through a 0.22 µm PTFE syringe filter. C->D Isolate Saturated Solution E 5. Sample Preparation Accurately dilute the clear filtrate with the mobile phase for analysis. D->E F 6. Quantification Analyze the diluted sample using a validated HPLC-UV method. E->F G 7. Data Calculation Calculate the original concentration using the dilution factor and the calibration curve. F->G H Standards Prepare a calibration curve from stock solutions of known concentration. H->F Calibrate

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology

1. Materials and Equipment:

  • 4-Aminopiperidine-4-carbonitrile dihydrochloride (ensure purity is >98%).

  • Selected polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO), HPLC grade.

  • Calibrated analytical balance.

  • Glass vials with PTFE-lined screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).

  • Volumetric flasks and pipettes.

  • HPLC system with a UV detector.

2. Protocol:

  • Preparation of Vials: Add an excess amount of the compound (e.g., 10-20 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired polar organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 48 to 72 hours is typically recommended for crystalline solids.[6][9]

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[6] This step is crucial to prevent solid particles from being carried over into the next stage.

  • Sample Collection and Filtration: Carefully withdraw a known aliquot of the clear supernatant. Immediately filter it through a chemically resistant 0.22 µm syringe filter into a clean vial. The filtration step removes any remaining microscopic particles.[6] Causality Note: It is critical to discard the first few drops from the filter to saturate any potential binding sites on the filter membrane, ensuring the collected filtrate is representative of the true concentration.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an additive like 0.1% formic acid to ensure good peak shape.[13]

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Calibration and Calculation: Prepare a series of standard solutions of the compound with known concentrations. Generate a calibration curve by plotting the peak area against concentration. Determine the concentration of the diluted sample from this curve and then back-calculate the original solubility in the solvent, accounting for the dilution factor.

Data Summary and Interpretation

The experimental results should be compiled into a clear, comparative table. This allows for easy assessment of the compound's solubility profile across different solvent systems.

SolventClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25[Experimental Data][Experimental Data]
EthanolPolar Protic25[Experimental Data][Experimental Data]
AcetonitrilePolar Aprotic25[Experimental Data][Experimental Data]
DMSOPolar Aprotic25[Experimental Data][Experimental Data]

Interpretation: The data in this table will provide a quantitative basis for solvent selection in various stages of drug development. For instance, a solvent in which the compound shows high solubility would be ideal for preparing concentrated stock solutions for screening assays or for use in purification processes like crystallization.

Conclusion

The solubility of 4-Aminopiperidine-4-carbonitrile dihydrochloride is a critical parameter that profoundly influences its utility in pharmaceutical research and development. Due to its highly polar and ionic nature as a dihydrochloride salt, it is expected to exhibit favorable solubility in polar organic solvents, particularly polar protic ones like methanol and ethanol. This guide has provided the theoretical foundation for understanding its solubility and a detailed, robust experimental workflow based on the gold-standard shake-flask method for its accurate determination. By following this protocol, researchers and drug development professionals can generate the high-quality, reliable data needed to make informed decisions in formulation, process chemistry, and preclinical development, ultimately accelerating the path from a promising molecule to a potential therapeutic.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jain, S., et al. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences.[Link]

  • Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Technium.[Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. AAPPTec.[Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.[Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua.[Link]

  • IONTOX. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. IONTOX.[Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.[Link]

  • NextSDS. (2026). 4-Aminopiperidine dihydrochloride — Chemical Substance Information. NextSDS.[Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopiperidine dihydrochloride. PubChem Compound Database.[Link]

  • Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.[Link]

  • Neiner, D. (2012). Solubility thermodynamics of amine boranes in polar solvents. ResearchGate.[Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. WebAssign.[Link]

  • Novák, K., et al. (2017). Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study. European Journal of Pharmaceutical Sciences, 106, 269-276. [Link]

  • Chemspace. (n.d.). 4-aminopiperidine-4-carboxylic acid dihydrochloride. Chemspace.[Link]

  • Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate.[Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopiperidine-4-carboxylic acid. PubChem Compound Database.[Link]

  • de Oliveira, A. R., et al. (2010). Quantification of 4-aminopyridine in plasma by capillary electrophoresis with electrokinetic injection. Journal of Chromatography B, 878(3-4), 437-442. [Link]

  • Salvalaglio, M., et al. (2015). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 15(9), 4478-4487. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.[Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • Tang, N., Shi, W., & Yan, W. (n.d.). Supporting Information for: A Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Zhejiang University.[Link]

Sources

Foundational

Role of 4-Aminopiperidine-4-carbonitrile dihydrochloride as a building block in medicinal chemistry

The Strategic Role of 4-Aminopiperidine-4-carbonitrile Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks not...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 4-Aminopiperidine-4-carbonitrile Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks not just for their structural novelty, but for their functional versatility and predictable reactivity. 4-Aminopiperidine-4-carbonitrile dihydrochloride (and its N-Boc protected counterpart, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate) has emerged as a highly privileged scaffold. It provides a rigid, gem-disubstituted C4 geometry that is critical for navigating tight allosteric binding pockets and establishing precise hydrogen-bonding networks in modern drug design.

This whitepaper explores the physicochemical profile, synthetic workflows, and transformative applications of this building block, with a specific focus on its role in developing allosteric inhibitors for oncology and virology.

Structural Anatomy and Physicochemical Profiling

The architecture of 4-aminopiperidine-4-carbonitrile features a secondary amine (within the piperidine ring) and an α-aminonitrile moiety. This geminal disubstitution at the C4 position restricts the conformational flexibility of the piperidine ring, locking the primary amine and the cyano group into defined axial/equatorial vectors.

In medicinal chemistry, this rigidity is a massive asset. It reduces the entropic penalty upon target binding and allows for the precise positioning of pharmacophores[1]. The cyano group serves a dual purpose: it can act as a compact, weakly polar hydrogen-bond acceptor, or it can serve as a synthetic handle for conversion into primary amides, carboxylic acids, or spirocyclic hydantoins.

Table 1: Physicochemical Properties of Key Intermediates
Property4-Aminopiperidine-4-carbonitrile 2HCltert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
CAS Number 1376041-68-7[2]331281-25-5[3]
Molecular Formula C₆H₁₃Cl₂N₃C₁₁H₁₉N₃O₂
Molecular Weight 198.09 g/mol [2]225.29 g/mol
cLogP -1.87[2]1.15
Physical State Solid (Hygroscopic)Solid
Primary Utility Direct functionalization at C4/N1Orthogonally protected precursor

Synthetic Workflows: From Precursor to Functionalized Scaffold

To utilize this scaffold effectively, one must master both its assembly and its downstream functionalization. The protocols below are designed as self-validating systems, ensuring that intermediate integrity is maintained.

Protocol 1: Modified Strecker Synthesis of the α-Aminonitrile

The synthesis of the N-Boc protected intermediate relies on a modified Strecker reaction.

  • Causality & Logic: Using sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in methanolic ammonia generates ammonium cyanide in situ, avoiding the handling of highly toxic and volatile HCN gas. The large excess of ammonia drives the equilibrium toward the intermediate imine, preventing the formation of the corresponding cyanohydrin[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) in a solution of MeOH saturated with NH₃. Stir at room temperature for 2 hours to ensure complete imine formation.

  • Cyanide Addition: Slowly add an aqueous solution of NH₄Cl (1.2 equiv) and NaCN (1.1 equiv) to the reaction mixture.

  • Reaction Maturation: Stir the mixture at room temperature for 16-24 hours. The nucleophilic attack of the cyanide ion on the sterically hindered ketimine requires extended time.

  • Workup & Validation: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Self-Validation: Confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a weak nitrile stretch (~2230 cm⁻¹) via IR spectroscopy, alongside a distinct shift of the C4 carbon in ¹³C NMR.

Protocol 2: Controlled Radziszewski Hydrolysis to the Carboxamide

A major application of this building block requires converting the nitrile to a primary amide to form 4-amino-4-carbamoylpiperidine derivatives[4].

  • Causality & Logic: Standard acidic or basic hydrolysis often overshoots, yielding the carboxylic acid. The Radziszewski reaction (H₂O₂/K₂CO₃ in DMSO) is highly chemoselective. DMSO acts as both solvent and mechanistic participant, stabilizing the hydroperoxide anion which attacks the nitrile carbon, forming a peroxyimidate intermediate that smoothly collapses to the amide[4].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 equiv) in anhydrous DMSO. Add solid K₂CO₃ (2.0 equiv).

  • Oxidation: Cool the mixture to 0°C. Dropwise, add 30% aqueous H₂O₂ (2.0 equiv).

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 72 hours[4].

  • Quenching: Carefully quench with aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with dichloromethane (DCM).

  • Deprotection (Optional): To yield the final active scaffold, treat the isolated N-Boc amide with 4M HCl in dioxane to precipitate the dihydrochloride salt[5].

Synthesis A 1-Boc-4-piperidone B Imine Intermediate (NH3 / MeOH) A->B NH3, NH4Cl C tert-Butyl 4-amino-4-cyanopiperidine -1-carboxylate B->C NaCN (Strecker) D 4-Amino-4-carbamoylpiperidine Derivative (H2O2, K2CO3) C->D Hydrolysis (DMSO) E 4-Aminopiperidine-4-carbonitrile Dihydrochloride (HCl/Dioxane) C->E Deprotection

Chemical workflow from piperidone to functionalized 4-aminopiperidine scaffolds.

Application Case Study: SHP2 Allosteric Inhibitors

The most prominent modern application of the 4-aminopiperidine-4-carbonitrile/carboxamide scaffold is in the development of allosteric inhibitors for SHP2 (PTPN11) .

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS/ERK/MAPK signaling pathway, driving cell proliferation in various cancers (e.g., leukemia, melanoma, lung cancer)[4]. Furthermore, SHP2 mediates the immunosuppressive PD-1/PD-L1 pathway; inhibiting SHP2 can restore T-cell activation in the tumor microenvironment[6].

Historically, targeting the catalytic (orthosteric) site of phosphatases failed due to the highly conserved nature of the PTP domain and the requirement for highly polar, non-bioavailable phosphate mimetics[6]. The paradigm shifted with the discovery of allosteric inhibitors (like SHP099) that bind to a tunnel-like cavity formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in an auto-inhibited conformation[1].

The Role of the Scaffold: In these allosteric inhibitors, the 4-aminopiperidine core is strictly required. The basic primary amine at C4 forms a critical salt bridge with Glu250 in the PTP domain, while the piperidine ring occupies a hydrophobic pocket[1]. By utilizing 4-aminopiperidine-4-carbonitrile as a building block, medicinal chemists can hydrolyze the cyano group to a carboxamide, providing an additional vector for hydrogen bonding with the protein backbone, vastly improving both binding affinity and kinase selectivity[4].

SHP2Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Dephosphorylates Regulatory Sites ERK ERK/MAPK Cascade (Cell Proliferation) RAS->ERK Downstream Signaling Inhibitor Allosteric Inhibitor (4-Aminopiperidine Scaffold) Inhibitor->SHP2 Locks in Auto-inhibited Conformation

Mechanism of SHP2 allosteric inhibition blocking the RAS-ERK oncogenic cascade.

Application Case Study: HIV-1 gp120 Entry Inhibitors

Beyond oncology, this building block is utilized in virology via scaffold hopping . In the pursuit of HIV-1 entry inhibitors, researchers identified NBD-556, a compound that binds to the viral envelope glycoprotein gp120. However, NBD-556 acted as a viral agonist, inadvertently triggering conformational changes that facilitated viral entry[3].

By replacing the flexible 2,2,6,6-tetramethylpiperidine core of the original molecule with the rigid, functionalized tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate scaffold, researchers successfully altered the binding thermodynamics. The restricted geometry of the new scaffold maintained crucial binding interactions within the gp120 Phe43 cavity but prevented the downstream conformational shifts required for CD4 receptor engagement, successfully converting the molecule from a viral agonist to a potent viral antagonist[3].

Conclusion

4-Aminopiperidine-4-carbonitrile dihydrochloride is not merely a structural curiosity; it is a foundational pillar in modern rational drug design. Its ability to project multiple pharmacophores from a rigid, sp³-rich core makes it indispensable for targeting complex allosteric pockets, as demonstrated by its critical role in SHP2 phosphatase inhibition and viral entry antagonism. For drug development professionals, mastering the synthetic nuances of this building block—particularly its selective hydrolysis and deprotection—unlocks a vast chemical space for novel therapeutic discovery.

References

  • Navire Pharma, Inc. / The University of Texas System. WO2019213318A1 - Substituted heterocyclic inhibitors of PTPN11. Google Patents.
  • Curreli, F., et al. Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements. NIH PubMed Central. Available at:[Link]

  • Chen, Y., et al. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. OSTI.GOV. Available at:[Link]

  • Shao, X., et al. SHP2 allosteric inhibitor TK-453 alleviates psoriasis-like skin inflammation in mice via inhibition of IL-23/Th17 axis. NIH PubMed Central. Available at:[Link]

Sources

Exploratory

Mechanism of Action of 4-Aminopiperidine-4-carbonitrile Dihydrochloride in Heterocyclic Synthesis

Executive Summary: The Strategic Value of the Alpha-Aminonitrile Scaffold As modern drug discovery increasingly pivots toward three-dimensional, spirocyclic architectures to improve pharmacokinetic properties and escape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Alpha-Aminonitrile Scaffold

As modern drug discovery increasingly pivots toward three-dimensional, spirocyclic architectures to improve pharmacokinetic properties and escape flat-molecule patent landscapes, 4-aminopiperidine-4-carbonitrile dihydrochloride (CAS 1376041-68-7)[1] has emerged as a cornerstone building block. This technical whitepaper elucidates the mechanistic causality and self-validating protocols required to leverage this bifunctional synthon for advanced spiro-heterocyclic synthesis.

Electronic and Structural Causality (The "Why")

The synthetic versatility of 4-aminopiperidine-4-carbonitrile is dictated by the geminal relationship of its functional groups on the C4 position of the piperidine ring. This creates a dense, highly reactive functional hub:

  • The Primary Amine (Nucleophile): Acts as a hard nucleophile, primed for immediate attack on electrophilic centers such as carbonyls, isocyanates, and alkyl halides.

  • The Nitrile Group (Electrophile / Leaving Group): Serves a dual mechanistic role. It acts as an electrophilic center susceptible to intramolecular nucleophilic attack (often post-hydration) to form spirocycles. Alternatively, under specific reductive conditions, it acts as a leaving group (decyanation) to generate reactive carbanions[2].

  • The Dihydrochloride Salt Form: The free base of alpha-aminonitriles can be prone to spontaneous retro-Strecker degradation or oligomerization. The dihydrochloride salt stabilizes the molecule, requiring a calculated stoichiometric addition of a non-nucleophilic base to liberate the reactive species in situ[1].

Core Mechanistic Pathways in Spirocyclization

Pathway A: Spiro-Imidazolidinone Formation via Carbonyl Condensation

When reacted with ketones or aldehydes, the C4-amino group initially attacks the carbonyl carbon to form an intermediate imine or aminal. Mechanistically, this is followed by the addition of a hydroxide anion to the adjacent cyano group (hydration). The resulting localized nucleophile triggers an intramolecular 5-exo-dig cyclization, yielding a spiro-imidazolidin-4-one[3].

Pathway B: Spiro-Dioxopiperazine and Hydantoin Assembly

Reaction with isocyanates or amino acid esters yields urea or amide intermediates. For instance, H₂SO₄-promoted cyano hydration of the nitrile to a carboxamide, followed by base-mediated cyclization, efficiently constructs spirocyclic 2,6-dioxopiperazines[4]. Alternatively, direct acid-catalyzed cyclization of a urea intermediate yields 1,3,8-triazaspiro[4.5]decane-2,4-diones (spiro-hydantoins).

Pathway C: Reductive Decyanation and Stereoselective Cyclization

In complex alkaloid synthesis, the nitrile group can be reductively cleaved (e.g., via reductive lithiation). This generates a kinetically controlled alkyllithium intermediate at the C4 position. Because the alkyllithium geometry does not solely dictate the overall stereoselectivity, the final configuration is determined during the subsequent cyclization onto a tethered electrophile, often favoring the thermodynamically stable spirocycle[2].

MechanisticPathways SM 4-Aminopiperidine-4-carbonitrile Int1 Urea / Amide Intermediate SM->Int1 + Electrophile Int2 Imine / Aminal Intermediate SM->Int2 + Carbonyl Int3 Alkyllithium Intermediate SM->Int3 Decyanation Electrophile1 Isocyanates / Esters Electrophile1->Int1 Electrophile2 Ketones / Aldehydes Electrophile2->Int2 Reductant Reductive Lithiation Reductant->Int3 Cyc1 Acid/Base Cyclization Int1->Cyc1 Cyc2 Hydration & Cyclization Int2->Cyc2 Cyc3 Stereoselective Trapping Int3->Cyc3 Prod1 Spiro-Hydantoins / Dioxopiperazines Cyc1->Prod1 Prod2 Spiro-Imidazolidinones Cyc2->Prod2 Prod3 Complex Spiro-Alkaloids Cyc3->Prod3

Mechanistic pathways of 4-aminopiperidine-4-carbonitrile in spiro-heterocyclic synthesis.

Quantitative Reaction Parameters

The following table summarizes the thermodynamic and kinetic profiles of the primary cyclization pathways utilizing the 4-aminopiperidine-4-carbonitrile core:

Reaction PathwayPrimary Co-ReactantKey IntermediateCyclization TriggerFinal HeterocycleTypical Yield Range
Pathway A Ketones / AldehydesImine / AminalOH⁻ addition (Hydration)Spiro-imidazolidin-4-ones65% - 85%
Pathway B IsocyanatesUreaAcidic Reflux (HCl)Spiro-hydantoins70% - 90%
Pathway B (Alt) Amino Acid EstersAmideH₂SO₄ (Cyano Hydration)Spiro-2,6-dioxopiperazines50% - 75%
Pathway C Reductive Agents (Li)AlkyllithiumElectrophilic TrappingSubstituted Spirocycles40% - 80%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic progression.

Protocol 1: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives (Spiro-hydantoins)
  • Free Base Liberation: Suspend 4-aminopiperidine-4-carbonitrile dihydrochloride[1] (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: The calculated excess of base neutralizes both hydrochloride equivalents, preventing premature degradation while ensuring the primary amine is fully nucleophilic for the subsequent step.

  • Urea Intermediate Formation: Slowly add the desired isocyanate (1.1 eq) to the reaction mixture. Stir at room temperature for 4 hours.

    • Causality: The sterically unhindered primary amine rapidly attacks the isocyanate carbon, forming the urea intermediate.

  • Acid-Catalyzed Spirocyclization: Remove DCM under reduced pressure. Resuspend the crude urea in 6M HCl and reflux at 80 °C for 12 hours.

    • Causality: The strongly acidic conditions hydrate the highly electrophilic nitrile group to an amide. This amide is immediately attacked by the adjacent urea nitrogen in a 5-exo-dig closure, expelling ammonia and finalizing the spiro-ring.

  • Isolation and Self-Validation: Cool to 0 °C to precipitate the product. Filter and wash with cold water.

    • Validation Checkpoint: Perform FTIR spectroscopy on the dried solid. The protocol is considered successful only if the characteristic sharp nitrile stretch (~2230 cm⁻¹) is completely absent, replaced by strong, dual imide carbonyl stretches at ~1710 cm⁻¹ and 1770 cm⁻¹.

ProtocolWorkflow Step1 Step 1: Base Liberation Add DIPEA to dihydrochloride salt Step2 Step 2: Nucleophilic Attack Condense with ketone/isocyanate Step1->Step2 Step3 Step 3: Nitrile Activation Acid/Base catalyzed hydration Step2->Step3 Step4 Step 4: Intramolecular Cyclization 5-exo-dig or 6-exo-dig closure Step3->Step4 Step5 Step 5: Self-Validation FTIR (loss of 2230 cm⁻¹ CN stretch) Step4->Step5

Step-by-step experimental workflow and validation for spirocyclization.

Protocol 2: Reductive Decyanation and Stereoselective Cyclization
  • N-Protection: Treat the starting material with Boc-anhydride to protect the piperidine nitrogen and primary amine, forming the N-Boc α-aminonitrile.

  • Reductive Lithiation: Dissolve the protected intermediate in anhydrous THF. Cool to -78 °C. Add lithium naphthalenide (2.5 eq) dropwise.

    • Causality: The single-electron transfer reduces the C-CN bond, expelling the cyanide anion and generating a localized, kinetically controlled alkyllithium species[2].

  • Electrophilic Trapping: Introduce the tethered or external carbon electrophile. Allow the reaction to slowly warm to room temperature.

    • Causality: The alkyllithium attacks the electrophile. Thermodynamic preferences drive the stereochemical outcome of the newly formed spirocyclic bond, often overriding the initial geometry of the alkyllithium intermediate[2].

  • Isolation and Self-Validation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

    • Validation Checkpoint: Utilize 2D-NMR (NOESY). The total absence of the ¹³C nitrile peak (~118 ppm) confirms decyanation, while NOE cross-peaks between the new spiro-substituent and the piperidine axial protons validate the stereochemical configuration.

References[1] EN300-100403 - EnamineStore, enaminestore.com, URL[2] Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles | Organic Letters - ACS Publications, acs.org, URL[4] Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives - PubMed, nih.gov, URL[3] Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC, nih.gov, URL

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 4-Aminopiperidine-4-carbonitrile Dihydrochloride as a Versatile Precursor in Synthetic Chemistry

Introduction: The Strategic Value of a Constrained Scaffold In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to a multitude of approved therapeutic agents.[1] Its c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to a multitude of approved therapeutic agents.[1] Its conformational rigidity and three-dimensional character offer a distinct advantage over flat, aromatic systems, enabling more precise and high-affinity interactions with biological targets.[1][2] The precursor, 4-Aminopiperidine-4-carbonitrile dihydrochloride, represents a highly valuable and strategic starting material for medicinal chemists. It embodies a unique convergence of functionalities: a secondary amine within the piperidine ring, a primary amine at the C4 position, and a nitrile group, all positioned around a critical quaternary carbon. This arrangement serves as a powerful linchpin for the synthesis of complex molecules, particularly spirocyclic piperidines, which are gaining significant traction in the exploration of novel chemical space.[2][3]

These application notes provide an in-depth guide to the synthetic utility of 4-Aminopiperidine-4-carbonitrile dihydrochloride, detailing its core reactivity and presenting robust protocols for its transformation into key intermediates for drug development programs.

Core Physicochemical and Safety Data

As a dihydrochloride salt, the precursor is typically a solid, which simplifies handling compared to a freebase. However, appropriate safety measures are paramount.

PropertyValue / ObservationSource
Molecular Formula C₆H₁₁N₃ · 2HClInferred
Appearance White to off-white solidTypical
Handling Use in a well-ventilated fume hood. Avoid generating dust.[4] Wear appropriate PPE (gloves, safety glasses, lab coat).[4][5]MSDS
Incompatibilities Strong oxidizing agents, strong acids.[4][5]MSDS
Hazards May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.MSDS

Part 1: Fundamental Synthetic Transformations

The synthetic versatility of 4-Aminopiperidine-4-carbonitrile stems from the distinct reactivity of its three primary functional groups. Strategic protection and sequential reactions are key to unlocking its full potential.

Reactions at the Piperidine Nitrogen (Ring NH)

The secondary amine of the piperidine ring is a nucleophilic center for a variety of crucial modifications.

  • N-Boc Protection: The most common initial step is the protection of the ring nitrogen with a tert-butyloxycarbonyl (Boc) group. This is critical for preventing side reactions and directing subsequent transformations to the C4-amino or C4-nitrile groups. The Boc group is stable under a wide range of conditions but can be cleanly removed with acid.[6][7]

  • N-Alkylation & N-Arylation: The unprotected ring nitrogen can undergo alkylation with alkyl halides or reductive amination with aldehydes/ketones to introduce diverse substituents. Furthermore, modern cross-coupling reactions like the Buchwald-Hartwig amination can be employed to attach aryl or heteroaryl moieties, a common strategy for modulating a compound's pharmacological profile.

Reactions at the C4-Primary Amine (-NH₂)

The exocyclic primary amine is a versatile handle for building out molecular complexity.

  • Amide Bond Formation: Standard peptide coupling conditions (e.g., using HATU, HOBt/EDC) or reaction with acid chlorides allows for the formation of a wide array of amides.[8] This is a foundational step in creating libraries of compounds for structure-activity relationship (SAR) studies.[9]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides provides access to sulfonamides, another important functional group in medicinal chemistry.

Reactions of the C4-Nitrile Group (-CN)

The nitrile group is a synthetic linchpin, offering access to two critical functionalities.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, transforming the precursor into a valuable, constrained α,α-disubstituted amino acid (4-amino-4-carboxypiperidine).[10][11] This bifunctional product is a cornerstone for synthesizing peptidomimetics and other complex structures.[6][7]

  • Reduction to Aminomethyl: The nitrile can be reduced to a primary amine (an aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This creates a 4-amino-4-(aminomethyl)piperidine scaffold, a diamine building block useful for constructing novel heterocyclic systems.

The interplay of these transformations allows for a highly modular approach to synthesis, as illustrated in the workflow below.

Caption: Synthetic pathways from 4-Aminopiperidine-4-carbonitrile.

Part 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Always perform a thorough risk assessment and consult Safety Data Sheets (SDS) for all reagents before beginning any experiment.[4][5]

Protocol 1: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

This two-step protocol transforms the starting material into a versatile, orthogonally protected amino acid, a crucial building block for many drug discovery programs.[6][7]

Caption: Workflow for the synthesis of the Boc-protected amino acid.

Step A: N-Boc Protection

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Aminopiperidine-4-carbonitrile dihydrochloride (1.0 eq).

  • Suspension: Suspend the solid in dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (Et₃N, 2.5 eq) to neutralize the dihydrochloride and act as a base for the reaction. Stir for 15 minutes.

  • Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 1-Boc-4-aminopiperidine-4-carbonitrile, can often be used in the next step without further purification. If needed, purify by flash column chromatography.

Step B: Nitrile Hydrolysis

  • Setup: In a flask rated for pressure, dissolve the crude 1-Boc-4-aminopiperidine-4-carbonitrile (1.0 eq) from Step A in a 1:1 mixture of concentrated sulfuric acid and water. Caution: This is a highly exothermic process. Add acid to water slowly in an ice bath.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 24-48 hours. The reaction must be monitored carefully for completion (LC-MS is recommended).

  • Workup: Cool the reaction mixture to 0 °C in a large beaker. Slowly and carefully neutralize the acid by adding a saturated solution of sodium hydroxide or solid sodium bicarbonate until the pH reaches ~6. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water and then a small amount of cold ethanol or ether.

  • Drying: Dry the product under vacuum to yield 1-Boc-4-aminopiperidine-4-carboxylic acid as a white solid.

StepProductTypical YieldPurity (LC-MS)
A 1-Boc-4-aminopiperidine-4-carbonitrile85-95%>90% (crude)
B 1-Boc-4-aminopiperidine-4-carboxylic acid60-75%>95%
Protocol 2: Synthesis of Spiro[piperidine-4,4'-imidazolidine]-2',5'-dione Derivatives

This protocol demonstrates the construction of a spiro-hydantoin, a common motif in pharmacologically active compounds, by leveraging the geminal amino-nitrile functionality in a modified Bucherer-Bergs reaction.

Caption: One-pot synthesis of a spiro-hydantoin core.

Procedure:

  • Setup: To a pressure-tolerant sealed tube, add 1-Boc-4-aminopiperidine-4-carbonitrile (1.0 eq), ammonium carbonate ((NH₄)₂CO₃, 5.0 eq), and potassium cyanide (KCN, 2.0 eq). Caution: KCN is extremely toxic. Handle with extreme care and appropriate engineering controls. All waste must be quenched with bleach before disposal.

  • Solvent: Add a 1:1 mixture of ethanol and water until the solids are fully suspended.

  • Reaction: Seal the tube tightly and place it in an oil bath preheated to 60-70 °C. Stir the mixture for 24 hours.

  • Monitoring: After cooling, carefully open the tube in a fume hood. Check the reaction progress by LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous slurry with water and acidify to pH ~5-6 with 1M HCl. A precipitate should form.

  • Isolation: Stir the suspension at room temperature for 1 hour, then cool in an ice bath. Collect the solid by vacuum filtration.

  • Purification: Wash the solid extensively with cold water to remove inorganic salts. The product can be further purified by recrystallization from ethanol/water to yield the pure spiro-hydantoin.

ProductTypical YieldKey Analytical Data
1'-Boc-spiro[imidazolidine-4,4'-piperidine]-2,5-dione50-65%Appearance of two NH signals in ¹H NMR; mass corresponding to product in MS.

Conclusion

4-Aminopiperidine-4-carbonitrile dihydrochloride is a potent and versatile precursor for advanced synthetic applications. Its unique trifunctional nature allows for the controlled and sequential introduction of diverse chemical functionalities. By employing standard protection and functional group interconversion strategies, researchers can readily access key intermediates like orthogonally protected amino acids and diamines. These building blocks are invaluable for constructing complex molecular architectures, particularly the highly sought-after spirocyclic piperidine scaffolds, which continue to play a crucial role in the development of next-generation therapeutics.[2][3]

References

  • G. G. G. Manzotti et al., "4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs," PubMed, 2003.
  • AAPPTec, LLC, "MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride," AAPPTec, N.D.
  • PharmaBlock, "Spirocyclic Piperidines in Drug Discovery," PharmaBlock, N.D.
  • H. Naseem et al., "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series," Taylor & Francis Online, 2023.
  • S. Shweta et al.
  • BenchChem, "Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery," BenchChem, N.D.
  • Fisher Scientific, "SAFETY DATA SHEET for 4-Aminopiperidine," Fisher Scientific, 2010.
  • T. Iwakuma et al., "Spiropiperidines. I. Synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives and evaluation of their antihypertensive activity," PubMed, 1985.
  • BenchChem, "Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry," BenchChem, N.D.
  • Sigma-Aldrich, "SAFETY D
  • K. Sindelar et al., "SYNTHESIS OF SPIRO(PIPERIDINE-4,6'-DIBENZ(b,e)- -1,4-0XATHIEPIN)
  • BenchChem, "Application Notes and Protocols: Synthesis of Spiropiperidines Utilizing 4-Chloropiperidine Deriv
  • H. Liu et al., "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists," PubMed, 2004.
  • A. T. Russell et al., "Strategies for the synthesis of spiropiperidines – a review of the last 10 years," Organic & Biomolecular Chemistry, N.D.
  • ResearchGate, "Scheme 1.
  • C. Ribuot et al.
  • C. Toniolo et al., "4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides," The Journal of Organic Chemistry, N.D.
  • Unnamed Author, "The Role of Piperidine Derivatives in Medicinal Chemistry," Unnamed Source, N.D.
  • J. Wang et al.
  • M. Arasteh et al., "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis," MDPI, 2021.
  • PubChem, "4-Aminopiperidine-4-carboxylic acid," PubChem, N.D.

Sources

Application

Versatile Synthetic Pathways for Novel Piperidine Scaffolds: A Guide to the Derivatization of 4-Aminopiperidine-4-carbonitrile Dihydrochloride

Abstract This technical guide provides a comprehensive framework for the synthetic manipulation of 4-Aminopiperidine-4-carbonitrile dihydrochloride, a highly valuable and versatile building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthetic manipulation of 4-Aminopiperidine-4-carbonitrile dihydrochloride, a highly valuable and versatile building block in medicinal chemistry and drug discovery. The inherent bifunctionality of this starting material, possessing a primary amine, a secondary amine within the piperidine ring, and a nitrile group, offers multiple avenues for chemical elaboration. We present detailed, step-by-step protocols for the critical initial free base generation, subsequent N-acylation and N-alkylation via reductive amination, and further transformations of the nitrile moiety. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly discussed to provide researchers with a robust understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel piperidine derivatives with potential therapeutic applications.

Introduction: The Strategic Importance of the 4-Aminopiperidine-4-carbonitrile Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents due to its favorable pharmacokinetic properties.[1] The specific motif of 4-aminopiperidine-4-carbonitrile is of particular interest as it provides a rigid, three-dimensional framework with multiple points for diversification. The primary amino group and the piperidine nitrogen can be selectively functionalized to explore structure-activity relationships, while the nitrile group serves as a versatile handle for conversion into other key functional groups such as carboxylic acids, amides, or primary amines.[2][3] This application note will detail reliable and reproducible methods for unlocking the synthetic potential of its dihydrochloride salt, a common commercially available form.

Critical First Step: Liberation of the Free Base

The starting material, 4-Aminopiperidine-4-carbonitrile dihydrochloride, is a salt where both the primary and secondary amino groups are protonated. For most subsequent reactions, particularly those involving nucleophilic attack by the amine groups, it is essential to first generate the free base. This is a critical and often overlooked step that is paramount for successful derivatization. The choice of base and solvent is crucial to ensure complete neutralization without promoting unwanted side reactions.

Protocol 2.1: Generation of the Free Base

This protocol describes a standard procedure for the liberation of the free base from its dihydrochloride salt, making it suitable for subsequent N-alkylation or N-acylation reactions.

Materials:

  • 4-Aminopiperidine-4-carbonitrile dihydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend 4-Aminopiperidine-4-carbonitrile dihydrochloride (1.0 eq) in dichloromethane (10-15 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2-2.5 eq) dropwise to the stirred suspension. The use of a slight excess of base ensures complete neutralization of both hydrochloride salts.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction mixture should become a clearer solution as the free base dissolves in the organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL) to remove the triethylamine hydrochloride salt and any excess base.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the free base of 4-Aminopiperidine-4-carbonitrile, which should be used immediately in the next step without further purification.

Causality and Experimental Insights:

  • Choice of Base: Triethylamine and DIPEA are commonly used non-nucleophilic organic bases that effectively neutralize the hydrochloride salts without competing in subsequent reactions.[4] An inorganic base like sodium carbonate in a biphasic system can also be used, but the organic bases often provide a more homogenous reaction medium for the subsequent steps.

  • Solvent Selection: Dichloromethane is a good choice as it is relatively inert and effectively solubilizes the free base while the hydrochloride salt of the base precipitates out or is easily washed away.

  • Aqueous Work-up: The aqueous work-up is crucial for removing the water-soluble byproducts (triethylamine hydrochloride) and ensuring the purity of the free base for the next reaction.

G start 4-Aminopiperidine-4-carbonitrile dihydrochloride Suspension add_base Add Triethylamine (2.2 eq) in DCM at 0 °C start->add_base stir Stir at Room Temperature (1-2 hours) add_base->stir workup Aqueous Work-up (NaHCO₃, Brine) stir->workup dry Dry (Na₂SO₄) & Concentrate workup->dry product Free Base (Use Immediately) dry->product

Caption: Workflow for the generation of the free base.

Derivatization of the Amino Groups

With the free base in hand, a plethora of derivatization strategies can be employed. The primary amino group is generally more nucleophilic and less sterically hindered than the secondary piperidine nitrogen, allowing for a degree of selectivity in some reactions. However, for many strong electrophiles, reaction at both nitrogens is possible, necessitating a protection strategy if site-selectivity is required.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in bioactive molecules. The reaction with acyl chlorides or anhydrides is typically rapid and high-yielding.[4][5]

Protocol 3.1.1: N-Acylation with an Acyl Chloride

This protocol details a general procedure for the acylation of the primary amino group. Under these conditions, acylation of the secondary amine can also occur, leading to a di-acylated product, especially if more than one equivalent of the acylating agent is used.

Materials:

  • 4-Aminopiperidine-4-carbonitrile (free base, from Protocol 2.1)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the free base of 4-Aminopiperidine-4-carbonitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (15 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[6]

Causality and Experimental Insights:

  • Base: The addition of a non-nucleophilic base like TEA is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[4]

  • Stoichiometry: Careful control of the acyl chloride stoichiometry can favor mono-acylation at the more reactive primary amine. Using an excess of the acylating agent will likely lead to di-acylation.

  • Purification: Column chromatography is typically required to separate the desired product from any unreacted starting material or di-acylated byproducts.

Reagent (Acyl Chloride)Expected ProductTypical Yield (%)
Acetyl ChlorideN-(4-cyano-4-piperidyl)acetamide85-95
Benzoyl ChlorideN-(4-cyano-4-piperidyl)benzamide80-90
N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of modern medicinal chemistry for the synthesis of secondary and tertiary amines.[3][7] This one-pot procedure involves the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ.[8]

Protocol 3.2.1: Reductive Amination with an Aldehyde

This protocol outlines the N-alkylation of the primary amino group of 4-Aminopiperidine-4-carbonitrile with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • 4-Aminopiperidine-4-carbonitrile (free base, from Protocol 2.1)

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-Aminopiperidine-4-carbonitrile free base (1.0 eq) in anhydrous DCM, add the desired aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-alkylated product.[3]

Causality and Experimental Insights:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less basic and more tolerant of slightly acidic conditions than sodium borohydride, and it selectively reduces the iminium ion in the presence of the unreacted aldehyde.

  • Reaction Conditions: The reaction is typically carried out as a one-pot procedure, which is highly efficient. The initial imine formation can be slow, and allowing the amine and aldehyde to stir together before adding the reducing agent can improve yields.

G cluster_0 N-Acylation cluster_1 N-Alkylation (Reductive Amination) start_acyl Free Base reagents_acyl Acyl Chloride, TEA DCM, 0 °C to RT start_acyl->reagents_acyl product_acyl N-Acylated Derivative reagents_acyl->product_acyl start_alkyl Free Base reagents_alkyl Aldehyde/Ketone, NaBH(OAc)₃, DCM start_alkyl->reagents_alkyl product_alkyl N-Alkylated Derivative reagents_alkyl->product_alkyl

Caption: Key derivatization pathways for the amino groups.

Transformations of the Nitrile Group

The nitrile functionality offers a gateway to other important chemical moieties, significantly expanding the diversity of accessible derivatives.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is particularly valuable for creating constrained amino acid building blocks.[10]

Protocol 4.1.1: Acidic Hydrolysis of the Nitrile

Materials:

  • N-protected-4-Aminopiperidine-4-carbonitrile derivative

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the N-protected 4-Aminopiperidine-4-carbonitrile derivative (1.0 eq) in a mixture of water and concentrated HCl (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to isoelectric point (typically pH 3-5) with a suitable base (e.g., NaOH solution or Amberlite resin) to precipitate the amino acid.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 4-amino-4-carboxypiperidine derivative.

Causality and Experimental Insights:

  • Protecting Groups: It is often necessary to protect the amino groups (e.g., as Boc or Cbz derivatives) before performing the hydrolysis, as the harsh acidic conditions can lead to side reactions or affect the stability of other functional groups.

  • Reaction Conditions: Strong acidic conditions and elevated temperatures are typically required for the complete hydrolysis of the nitrile. The reaction time can be long, and careful monitoring is necessary.

Reduction to a Primary Amine

The nitrile can be reduced to a primary amine, yielding a 1,1-diamine on the piperidine ring. This transformation is useful for introducing an additional basic center or a point for further functionalization.

Protocol 4.2.1: Reduction of the Nitrile with LiAlH₄

Materials:

  • N-protected-4-Aminopiperidine-4-carbonitrile derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • In a dry, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the N-protected 4-Aminopiperidine-4-carbonitrile derivative (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product.

  • The product can be purified by crystallization or column chromatography if necessary.

Causality and Experimental Insights:

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines.[11] It is highly reactive and must be handled with care under anhydrous conditions.

  • Work-up: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easy to filter off.

Safety and Handling

  • 4-Aminopiperidine-4-carbonitrile dihydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [1][12]

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Aminonitrile compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. [13]

  • Reactions involving cyanides or generating hydrogen cyanide are extremely hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions in place.

  • Lithium aluminum hydride reacts violently with water and is flammable. All reactions involving LiAlH₄ must be carried out under a dry, inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use. [1][12][13][14]

Conclusion

4-Aminopiperidine-4-carbonitrile dihydrochloride is a versatile and valuable starting material for the synthesis of a wide array of complex piperidine derivatives. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this building block to generate novel chemical entities for drug discovery and development programs. The strategic functionalization of the amino and nitrile groups allows for a systematic exploration of chemical space, paving the way for the discovery of new therapeutic agents.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • NextSDS. (2026). 4-Aminopiperidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Bull, J. A., et al. (2015). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
  • Dondoni, A., & Perrone, D. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters, 51(22), 2983-2985.
  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.
  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry.
  • Šindelář, K., et al. (1984). SYNTHESIS OF SPIRO(PIPERIDINE-4,6'-DIBENZ(b,e)-1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS.
  • Reductive Amination. (2024, March 29). Chemistry Steps. Retrieved from [Link]

  • Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica.
  • Yao, et al. (n.d.).
  • 4-aminopiperidine derivatives and their use as medicine. (n.d.). Google Patents.
  • Marton, J., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Lipiński, P. F. J., & Matalińska, J. (2022). Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]

  • Feroci, M., et al. (2014). Synthesis of N-alkyl-4-aminopyridine.
  • LibreTexts. (2023, January 22).
  • Mochizuki, A., et al. (2008, March 18). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. HETEROCYCLES, 75(7).
  • Chen, J., et al. (2010, April 16). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules.
  • Li, Y., et al. (n.d.). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6. Bioorganic & Medicinal Chemistry Letters.
  • Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. (n.d.). Retrieved from [Link]

  • Reductions of Carboxylic Acid Derivatives. (n.d.). Retrieved from [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
  • Vágner, J., et al. (2016, November 15).

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Method

Guide to the Preparation of 4-Aminopiperidine-4-carbonitrile Dihydrochloride Solutions for In Vitro Biological Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The accurate and reproducible preparation of test compound solutions is foundational to the success of any in vitro biological...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate and reproducible preparation of test compound solutions is foundational to the success of any in vitro biological assay. This document provides a comprehensive guide and detailed protocols for the dissolution of 4-Aminopiperidine-4-carbonitrile dihydrochloride, a versatile building block in medicinal chemistry.[1][2] The protocols herein are designed to ensure solution integrity, maximize solubility, and maintain biological compatibility for downstream applications. We address critical aspects including solvent selection, stock solution preparation, handling, and storage, providing field-proven insights to mitigate common challenges such as precipitation and compound instability.

Introduction: The Critical First Step in Your Assay

4-Aminopiperidine-4-carbonitrile is a bifunctional scaffold of significant interest in drug discovery, often incorporated into novel therapeutic agents.[1][3] Its dihydrochloride salt form is designed to enhance aqueous solubility. However, like many small molecules, its behavior in various solvent systems can be complex and assay-dependent. Improper solubilization can lead to inaccurate concentration measurements, compound precipitation, and ultimately, unreliable experimental results.

This guide moves beyond a simple list of steps, explaining the causality behind each experimental choice. The objective is to empower researchers with a robust, self-validating framework for preparing 4-Aminopiperidine-4-carbonitrile dihydrochloride solutions, ensuring the highest degree of accuracy and reproducibility in their in vitro studies.

Compound Properties and Safe Handling

Before any experimental work, a thorough understanding of the compound's physicochemical properties is essential.[4] This information is typically found on the manufacturer's Certificate of Analysis (CoA), which should always be consulted as the primary source of information.

PropertyDescriptionValue (Typical)
Chemical Name 4-Aminopiperidine-4-carbonitrile dihydrochloride-
CAS Number 1376041-68-7[5]-
Molecular Formula C₆H₁₁N₃ · 2HCl-
Molecular Weight 198.12 g/mol Always verify with the lot-specific CoA.
Appearance White to off-white solid-
Purity ≥95%Always verify with the lot-specific CoA.

2.1 Safety and Handling Precautions

As a standard laboratory practice, handle 4-Aminopiperidine-4-carbonitrile dihydrochloride with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid Dust Formation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling fine particles.[6]

  • Hygroscopicity: Similar piperidine hydrochloride salts can be hygroscopic (absorb moisture from the air). Store the solid compound in a tightly sealed container in a desiccator or a dry, cool place. Allow the container to warm to room temperature before opening to prevent condensation.[7]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. Avoid contact with strong oxidizing agents and strong acids.[6]

The Solvent Selection Strategy: A Data-Driven Approach

The choice of solvent is the most critical decision in this process. It must completely dissolve the compound while remaining compatible with the biological assay system (e.g., low cellular toxicity).[4] Since specific solubility data for this compound is not widely published, a systematic approach is recommended.

3.1 Recommended Solvents

The following table summarizes the primary solvents recommended for dissolving 4-Aminopiperidine-4-carbonitrile dihydrochloride, along with their advantages and disadvantages.

SolventRationale & AdvantagesDisadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) Primary Recommendation. A powerful and versatile solvent for a wide range of organic compounds.[8][9] Miscible with water, facilitating dilution into aqueous buffers.[4]Can be toxic to cells, typically at concentrations >0.5-1%. Mitigation: Prepare a high-concentration stock (e.g., 10-50 mM) and ensure the final DMSO concentration in your assay is well below the toxicity threshold of your cell line (typically ≤0.1%).
Sterile, Deionized Water Secondary Recommendation. As a dihydrochloride salt, the compound is designed for enhanced aqueous solubility.[10] This is the most biologically compatible solvent.Solubility may be limited, especially at higher concentrations. The resulting solution will likely be acidic due to the hydrochloride salt, which could affect compound stability or the assay itself. Mitigation: Test solubility at the desired concentration. Measure the pH of the stock solution and adjust if necessary for your experimental conditions.
Aqueous Buffers (e.g., PBS, Tris) Directly compatible with the final assay conditions, minimizing buffer exchange issues.Solubility may be lower or different compared to pure water due to ionic interactions. The compound could interact with buffer components. Mitigation: Test solubility directly in the buffer you intend to use for your assay.

3.2 Solvent Selection Workflow

The following workflow provides a logical sequence for determining the optimal solvent. The key principle is to always perform a solubility test on a small, non-critical amount of the compound before preparing the bulk stock solution.[7][11]

G cluster_0 start Start: Weigh a small amount (e.g., 1-2 mg) of compound test_water Attempt to dissolve in sterile H₂O or desired aqueous buffer to target stock concentration (e.g., 10 mM). start->test_water check_water Is it fully dissolved? (Clear solution, no particulates) test_water->check_water test_dmso Attempt to dissolve in 100% DMSO to a high concentration (e.g., 20-50 mM). check_water->test_dmso No success_water Success! Proceed with Protocol B using an aqueous solvent. check_water->success_water Yes check_dmso Is it fully dissolved? test_dmso->check_dmso success_dmso Success! Proceed with Protocol A using DMSO. check_dmso->success_dmso Yes fail Insoluble. Consult advanced methods (e.g., pH adjustment, sonication, or alternative solvents). check_dmso->fail No

Caption: Decision workflow for solvent selection.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a concentrated stock solution. The fundamental principle is to create an accurate, high-concentration stock that can be diluted to various working concentrations, which minimizes weighing errors and ensures consistency across experiments.[4][12]

4.1 General Stock Solution Preparation Workflow

The diagram below illustrates the universal steps for preparing a stock solution, applicable to both organic and aqueous solvents.

G cluster_0 calc 1. Calculate Mass Required for Target Concentration & Volume weigh 2. Weigh Compound Accurately on an Analytical Balance calc->weigh add_solvent 3. Add Solvent Incrementally to the Solid Compound weigh->add_solvent dissolve 4. Facilitate Dissolution (Vortex, Sonicate) add_solvent->dissolve inspect 5. Visually Inspect for Complete Dissolution (Clear Solution) dissolve->inspect aliquot 6. Aliquot & Store (Single-use Vials, -20°C or -80°C, Protect from Light) inspect->aliquot

Caption: General workflow for stock solution preparation.

4.2 Protocol A: Dissolution in DMSO (Primary Recommendation)

This protocol details the preparation of a 10 mM stock solution in 100% DMSO.

Materials:

  • 4-Aminopiperidine-4-carbonitrile dihydrochloride

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer and/or sonicator bath

Calculation: The formula to calculate the required mass is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[4]

Example for 1 mL of a 10 mM stock solution (MW = 198.12 g/mol ): Mass (mg) = 10 mmol/L × 0.001 L × 198.12 g/mol × 1000 mg/g = 1.98 mg

Procedure:

  • Weighing: Accurately weigh the calculated mass (e.g., 1.98 mg) of the compound and place it into a sterile vial.

  • Initial Dissolution: Add a portion of the total DMSO volume (e.g., 800 µL for a 1 mL final volume) to the vial.

  • Facilitate Dissolution: Cap the vial securely and vortex vigorously. If the compound does not dissolve readily, use a sonicator bath for 5-10 minutes.[7][13] Gentle warming (to 37°C) can also be attempted but use with caution.

  • Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). This ensures concentration accuracy.

  • Homogenization: Vortex the final solution briefly to ensure it is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[4] Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.

4.3 Protocol B: Dissolution in Aqueous Solvent (Water or Buffer)

This protocol is for use if the compound is found to be sufficiently soluble in an aqueous medium.

Procedure:

  • Follow the calculation and weighing steps from Protocol A.

  • Dissolution: Add the sterile water or buffer to the weighed compound.

  • Facilitate Dissolution: Vortex vigorously. Use a sonicator bath if needed.

  • pH Check (Optional but Recommended): If using unbuffered sterile water, measure the pH of the resulting stock solution. The dihydrochloride salt will make the solution acidic. If your assay is pH-sensitive, this information is critical for subsequent dilutions.

  • Storage: Aliquot and store as described in Protocol A. Aqueous solutions are generally less stable long-term than DMSO stocks and may be more prone to degradation. Storage at -80°C is preferable.

Preparation of Working Solutions and Assay Considerations

Working solutions are prepared by diluting the high-concentration stock into your cell culture medium or assay buffer.

Calculation for Dilution (M₁V₁ = M₂V₂):

  • (Concentration of Stock) × (Volume of Stock) = (Final Concentration) × (Final Volume)

Example: Preparing 1 mL of a 10 µM working solution from a 10 mM stock:

  • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

  • V₁ = (10 × 1000) / 10,000 = 1 µL

  • Therefore, add 1 µL of the 10 mM stock solution to 999 µL of assay medium.

Crucial Consideration: Final Solvent Concentration If using a DMSO stock, always calculate the final percentage of DMSO in your assay.

  • % DMSO = (Volume of DMSO added / Total Assay Volume) × 100

In the example above, the final DMSO concentration would be (1 µL / 1000 µL) × 100 = 0.1% . This is generally considered safe for most cell lines. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.[4]

ConditionStock Solution (in DMSO)Stock Solution (Aqueous)Solid Compound
Long-Term -80°C preferred; -20°C acceptable.-80°CRoom temperature, in a desiccator, protected from light.
Short-Term 4°C (for a few days)4°C (use within 24 hours)Not applicable
Key Practices Aliquot to avoid >3 freeze-thaw cycles. Use light-blocking or amber vials.Prepare fresh or use within a day. Prone to microbial growth and hydrolysis.Keep container tightly sealed to prevent moisture absorption.

Note: Specific stability data for 4-Aminopiperidine-4-carbonitrile dihydrochloride in various solvents is not available. The recommendations above are based on general best practices for small molecule compounds.[14]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound will not dissolve in the initial solvent. Insufficient solvent power. Compound has low solubility.Proceed to the next solvent in the workflow (e.g., from water to DMSO). Use sonication or gentle warming (<40°C).[7] Increase the volume of solvent to create a less concentrated stock solution.
Precipitation occurs when diluting DMSO stock into aqueous buffer. The compound is not soluble in the aqueous buffer at the final concentration.Decrease the final concentration of the working solution. Increase the final percentage of DMSO slightly (if tolerated by the assay). Try pre-warming the aqueous buffer before adding the DMSO stock.
Solution is cloudy or contains particulates. Incomplete dissolution or presence of impurities.Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). Centrifuge the solution and use the supernatant.

References

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]

  • Preparation of Stock Solutions of Various Strengths. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. (2021). MDPI. Retrieved from [Link]

  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (1996). PubMed. Retrieved from [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). PubMed. Retrieved from [Link]

  • Synthesis protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

  • Materials and methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. (2004). Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • 4-AMINOACETANILIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013). ResearchGate. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • ceteareth-20. (n.d.). The Good Scents Company. Retrieved from [Link]

  • How to dissolve a peptide? (n.d.). Peptide and Protein Technologies. Retrieved from [Link]

  • 4-(4-Aminopiperidino)Pyridine Dihydrochloride. (n.d.). Pure Synth. Retrieved from [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Cyclic olefin polymer composition, use thereof, and cyclic olefin polymer. (n.d.). Google Patents.
  • Solubility Data of DMSO. (n.d.). Scribd. Retrieved from [Link]

  • CAS Number 68439-50-9. (2025). PCC Group. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Leveraging 4-Aminopiperidine-4-carbonitrile dihydrochloride for Constrained Peptide Synthesis

Abstract In the rapidly advancing field of peptide therapeutics, the introduction of non-canonical amino acids to impart conformational rigidity is a cornerstone of modern drug design. Constrained peptides often exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rapidly advancing field of peptide therapeutics, the introduction of non-canonical amino acids to impart conformational rigidity is a cornerstone of modern drug design. Constrained peptides often exhibit enhanced proteolytic stability, higher binding affinity, and improved target selectivity compared to their linear counterparts. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Aminopiperidine-4-carbonitrile dihydrochloride. This commercially available starting material serves as a precursor to a valuable bifunctional scaffold, 4-amino-4-carboxypiperidine, enabling the synthesis of uniquely constrained, branched, or cyclized peptides via Solid-Phase Peptide Synthesis (SPPS). We present the core chemical principles, validated protocols for the synthesis of the orthogonally protected building block, and its subsequent incorporation into peptide sequences.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Linear peptides, while offering high specificity, often suffer from therapeutic liabilities such as rapid degradation by proteases and inherent flexibility, which can lead to reduced receptor affinity. Imposing structural constraints, for instance through macrocyclization or the incorporation of rigid scaffolds, can lock the peptide into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to a target, often resulting in significantly enhanced potency and stability.

The 4-aminopiperidine-4-carboxylic acid moiety, derived from the title compound, is an exemplary scaffold for this purpose. It is a diamino acid derivative that, when properly protected, can be inserted into a peptide chain and serve as a branching point for creating complex three-dimensional structures. The key to its utility lies in the orthogonal protection of its three reactive sites: the exocyclic amine, the endocyclic (piperidine) amine, and the carboxylic acid.

The Precursor: 4-Aminopiperidine-4-carbonitrile dihydrochloride

This application note begins with the dihydrochloride salt of 4-aminopiperidine-4-carbonitrile. It is crucial to understand that this molecule is not directly used in SPPS. Instead, it is the starting point for the synthesis of the versatile, orthogonally protected building block required for peptide synthesis.

Physicochemical Properties:

PropertyValue
Chemical Formula C₆H₁₁N₃·2HCl
Molecular Weight 200.10 g/mol
Appearance White to off-white crystalline powder
Key Functional Groups Primary Amine, Tertiary Amine (Piperidine), Nitrile

The first critical transformation is the hydrolysis of the nitrile group to a carboxylic acid. Following this, a strategic protection scheme must be implemented to differentiate the two amino groups and the newly formed carboxyl group, enabling controlled, stepwise peptide synthesis.

Principle of Application: Orthogonal Protection for Bifunctional Scaffolding

The power of the 4-aminopiperidine-4-carboxylic acid scaffold is unlocked through an orthogonal protection strategy. In modern Fmoc-based SPPS, this means protecting the two amino groups with protecting groups that can be removed under different conditions, neither of which are the standard basic conditions (e.g., 20% piperidine in DMF) used for N-terminal Fmoc group removal.

A common and highly effective strategy involves:

  • Nα-Fmoc Protection: The exocyclic amine (α-amine) is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This allows it to be treated as a standard amino acid during the N-to-C directional elongation of the peptide chain.

  • Nε-Boc Protection: The endocyclic piperidine amine (analogous to a side-chain or ε-amine) is protected with the acid-labile tert-Butoxycarbonyl (Boc) group. This group is stable to the basic conditions of Fmoc removal but can be cleaved with moderate acids like trifluoroacetic acid (TFA).

This creates the building block N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (or Fmoc-Pip(Boc)-OH), a commercially available but often synthetically prepared intermediate. This molecule allows for two distinct pathways for peptide modification:

  • Linear Incorporation: The building block is coupled into the peptide chain via its carboxylic acid. The Fmoc group is then removed to continue linear chain elongation.

  • Side-Chain Branching/Cyclization: After linear synthesis, the resin-bound peptide can be treated with acid to selectively remove the Boc group from the piperidine nitrogen, revealing a new amine for further coupling, creating a branched peptide or a point for side-chain to side-chain cyclization.

Detailed Protocols

Safety Note: Always handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 4.1: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

This protocol outlines the hydrolysis of a hydantoin precursor, which is a common route from the nitrile starting material (though specific routes may vary). A similar procedure is well-established for related compounds.

  • Hydrolysis:

    • Suspend 1-tert-butyloxycarbonylpiperidine-4-spiro-5'-hydantoin (1 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous potassium hydroxide.

    • Stir the mixture vigorously at room temperature for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous layer and wash the organic layer with deionized water.

    • Combine the aqueous layers and cool to 0 °C in an ice bath.

  • Precipitation:

    • Slowly acidify the combined aqueous solution to pH ~6.5 with concentrated HCl, with constant stirring. A white precipitate will form.

  • Isolation:

    • Collect the white solid via suction filtration.

    • Wash the solid with cold deionized water and dry under vacuum to yield 1-Boc-4-aminopiperidine-4-carboxylic acid.

Protocol 4.2: Synthesis of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
  • Dissolution: Dissolve 1-Boc-4-aminopiperidine-4-carboxylic acid (1 eq.) in a suitable solvent mixture such as 10% sodium carbonate in water and acetone.

  • Fmoc Protection: Cool the solution to 0 °C. Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq.) in acetone dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield the final, orthogonally protected building block.

Protocol 4.3: Incorporation into Fmoc-SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide resin). Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times).

  • Building Block Activation: In a separate vessel, pre-activate the N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (3 eq.) with a coupling reagent like HATU (2.9 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. Monitor coupling completion using a Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Chain Elongation: The peptide-resin is now ready for the next cycle. The Fmoc group on the newly added Pip(Boc) residue can be removed (Step 2) to continue linear synthesis.

Workflow Visualizations

The following diagrams illustrate the key chemical transformations and the SPPS workflow.

G cluster_0 Protocol 4.1 & 4.2: Building Block Synthesis A 4-Aminopiperidine-4- carbonitrile Precursor B 1-Boc-4-aminopiperidine- 4-carboxylic acid A->B 1. Hydrolysis 2. Boc Protection C N-Boc-4-(Fmoc-amino) piperidine-4-carboxylic acid B->C Fmoc-OSu

Caption: Synthesis of the orthogonally protected building block.

G cluster_1 Protocol 4.3: Incorporation in SPPS Resin Resin-NH-Peptide Deprotection 1. 20% Piperidine/DMF (Fmoc Removal) Resin->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Couple Fmoc-Pip(Boc)-OH (HATU/DIPEA) Washing1->Coupling Washing2 4. DMF/DCM Wash Coupling->Washing2 Result Resin-NH-Peptide-Pip(Boc)-Fmoc Washing2->Result

Caption: SPPS cycle for incorporating the constrained scaffold.

Expected Results & Characterization

The incorporation of this sterically hindered amino acid may require longer coupling times or the use of potent coupling reagents like HATU or HCTU. Successful synthesis should be confirmed at each stage.

ParameterMethodExpected Outcome
Coupling Efficiency Kaiser TestNegative result (beads remain colorless) indicating complete reaction of free amines.
Intermediate Purity HPLC, LC-MSPurity of the protected building block should be ≥97% to ensure high-quality synthesis.
Final Peptide Identity MALDI-TOF or ESI-MSObserved mass should match the theoretical mass of the final peptide product.
Final Peptide Purity RP-HPLCPurity >95% is typically desired for biological assays.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of the α,α-disubstituted amino acid.Increase coupling time to 4-6 hours. Perform a double coupling. Use a more potent activator like HATU.
Premature Boc Deprotection Contaminated reagents; prolonged exposure to mildly acidic conditions.Use high-purity, fresh reagents. Ensure all wash and deprotection steps are performed promptly.
Side-product Formation Over-acylation if Boc group is unintentionally removed.Verify Boc group integrity on the building block before use. Ensure Fmoc deprotection conditions are strictly basic.

Conclusion

4-Aminopiperidine-4-carbonitrile dihydrochloride is a valuable and accessible starting material for creating the advanced building block, N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. This orthogonally protected scaffold is a powerful tool for medicinal chemists, enabling the rational design and synthesis of conformationally constrained peptides. Its successful incorporation via Fmoc-SPPS opens avenues to novel peptide architectures, including branched and macrocyclic structures, with potentially superior therapeutic properties such as enhanced stability and target affinity. The protocols and principles outlined herein provide a robust framework for leveraging this chemistry in advanced peptide drug discovery programs.

References

  • New methods to design small, targeted proteins with shapes not found in nature. (2016). Fred Hutchinson Cancer Center. [Link]

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785–2798.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. [Link]

  • John, F., & Wittmann, V. (2015). Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics. PubMed. [Link]

  • John, F., & Wittmann, V. (2015). Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics. The Journal of Organic Chemistry. [Link]

  • Reif, A., & Raines, R. T. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. (2026). MDPI. [Link]

  • Krasiński, A., & Fievez, V. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. Anaspec. [Link]

  • Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected ?,?- Disubstituted Amino Acid. LSU Scholarly Repository. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Product Yield in Cross-Coupling Reactions with 4-Aminopiperidine-4-carbonitrile Dihydrochloride

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for improving product yield in cross-coupling reactions, specifically when utilizing 4-Aminopiperidine-4-carbonitrile dihydrochloride. This valuable building block, while instrumental in the synthesis of novel therapeutics, presents unique challenges in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

This guide moves beyond a simple recitation of protocols. It delves into the underlying chemical principles to empower you with the expertise to not only solve immediate experimental hurdles but also to proactively design more robust and efficient reaction conditions.

Section 1: Understanding the Challenges with 4-Aminopiperidine-4-carbonitrile Dihydrochloride

The structure of 4-Aminopiperidine-4-carbonitrile dihydrochloride, with its primary amine, nitrile group, and its formulation as a dihydrochloride salt, introduces several potential complications in cross-coupling reactions. A thorough understanding of these challenges is the first step toward overcoming them.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 4-Aminopiperidine-4-carbonitrile dihydrochloride failing or giving low yields?

Low yields can stem from several factors directly related to the unique properties of this reagent:

  • Incomplete Neutralization: The dihydrochloride salt requires a sufficient amount of base to liberate the free amine, which is the active nucleophile in the reaction. Inadequate base will result in low concentrations of the reactive species.

  • Poor Solubility: As a salt, this reagent often has limited solubility in common aprotic solvents used for cross-coupling reactions (e.g., toluene, dioxane). This can lead to a heterogeneous reaction mixture and inefficient catalysis.

  • Catalyst Inhibition: The nitrile group and the piperidine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[1]

  • Side Reactions: The nitrile group can be susceptible to hydrolysis or other transformations under basic conditions, especially at elevated temperatures.

Q2: How does the dihydrochloride salt form affect the reaction?

The dihydrochloride salt form means that two equivalents of acid are associated with each molecule of the aminopiperidine. This has two primary implications:

  • Base Stoichiometry: You must use at least two equivalents of base just to neutralize the dihydrochloride and generate the free amine. Additional base is then required to facilitate the catalytic cycle (e.g., deprotonating the amine-palladium complex).

  • Salt Byproduct Formation: The neutralization reaction generates two equivalents of a salt byproduct (e.g., LiCl, NaCl, KCl). The identity and solubility of this salt can influence the reaction mixture's properties.

Section 2: Troubleshooting Guide - Low or No Product Yield

This section provides a systematic approach to diagnosing and resolving issues of low product yield.

Issue: Inadequate Amine Availability

The most common initial hurdle is ensuring the free amine is present in sufficient concentration.

Troubleshooting Steps:
  • Base Selection and Stoichiometry:

    • Initial Recommendation: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]

    • Stoichiometry: Use a minimum of 2.5-3.0 equivalents of base. Two equivalents are for the neutralization of the dihydrochloride, and the remainder is to drive the catalytic cycle.

    • For Base-Sensitive Substrates: If your aryl halide contains base-sensitive functional groups (e.g., esters, ketones), consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher reaction temperatures and longer reaction times.[2] More specialized bases like sodium trimethylsilanolate (NaOTMS) have also shown success in coupling base-sensitive heterocycles.[3][4]

  • Solubility Enhancement:

    • Solvent Screening: If solubility is an issue in common solvents like toluene or dioxane, consider more polar aprotic solvents such as THF or CPME.[2] While DMF and DMSO can aid solubility, they can also coordinate to the palladium catalyst and may require higher temperatures.

    • Pre-mixing/Stirring: Before adding the catalyst and aryl halide, stir the 4-Aminopiperidine-4-carbonitrile dihydrochloride and the base in the solvent at room temperature or with gentle heating for 30-60 minutes. This "pre-neutralization" step can help to generate the more soluble free amine.

Issue: Catalyst Deactivation

If you have addressed the amine availability and still see low yields, catalyst deactivation is a likely culprit.

Troubleshooting Steps:
  • Ligand Selection:

    • Rationale: The choice of phosphine ligand is critical to stabilize the palladium center and promote the desired catalytic steps.[5] Bulky, electron-rich biarylphosphine ligands are often effective in preventing catalyst deactivation and promoting reductive elimination.[1]

    • Recommended Ligands: A good starting point is to screen ligands such as XPhos, RuPhos, or BrettPhos. These have demonstrated broad utility in challenging Buchwald-Hartwig aminations.

  • Palladium Pre-catalyst:

    • Rationale: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][5] Pre-catalysts ensure more efficient generation of the active Pd(0) species.

    • Recommended Pre-catalysts: Consider using G3 or G4 palladacycle pre-catalysts in combination with the appropriate biarylphosphine ligand (e.g., XPhos Pd G3).

  • Inert Atmosphere:

    • Critical Importance: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed. The formation of palladium black is a visual indicator of catalyst decomposition.[1][5]

Troubleshooting Workflow: Low Product Yield

LowYieldWorkflow Start Low or No Product Yield Check_Base Verify Base Stoichiometry (>2.5 eq.) & Strength Start->Check_Base Check_Solubility Assess Solubility of Starting Materials Check_Base->Check_Solubility Base OK Adjust_Base Action: Increase Base eq. or Change Base Type Check_Base->Adjust_Base Issue Found Optimize_Catalyst Optimize Catalyst System (Ligand & Pre-catalyst) Check_Solubility->Optimize_Catalyst Solubility OK Change_Solvent Action: Screen Solvents (THF, CPME) or Pre-mix Check_Solubility->Change_Solvent Issue Found Check_Inertness Ensure Rigorous Inert Atmosphere Optimize_Catalyst->Check_Inertness Catalyst OK Screen_Ligands Action: Screen Ligands (XPhos, RuPhos) & Use Pre-catalyst Optimize_Catalyst->Screen_Ligands Issue Found Success Improved Yield Check_Inertness->Success Inertness OK Degas_Solvents Action: Degas Solvents & Purge with Inert Gas Check_Inertness->Degas_Solvents Issue Found Adjust_Base->Check_Base Change_Solvent->Check_Solubility Screen_Ligands->Optimize_Catalyst Degas_Solvents->Check_Inertness CatalystSelection cluster_0 Palladium Source cluster_1 Ligand Pd_Source Choose Pd Source Precatalyst Pre-catalyst (e.g., G3 Palladacycle) Pd_Source->Precatalyst Recommended In_Situ In Situ Generation (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Source->In_Situ Less Reliable Final_System Optimized Catalyst System Precatalyst->Final_System Ligand_Choice Choose Ligand Bulky_Biaryl Bulky Biarylphosphines (XPhos, RuPhos, BrettPhos) Ligand_Choice->Bulky_Biaryl Recommended Other_Ligands Other Phosphines Ligand_Choice->Other_Ligands Screen if needed Bulky_Biaryl->Final_System

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-Aminopiperidine-4-carbonitrile Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex isolation and purification of 4-Aminopiperidine-4-carbonitrile dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex isolation and purification of 4-Aminopiperidine-4-carbonitrile dihydrochloride (CAS: 1376041-68-7, MW: 198.09)[1].

Piperidin-4-one derivatives are highly versatile pharmacophores ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active agents[2]. However, synthesizing the alpha-amino nitrile derivative via the Strecker reaction[3] and subsequently isolating it as a highly polar dihydrochloride salt presents significant purification bottlenecks. This guide bridges the gap between theoretical chemistry and benchtop execution, providing field-proven troubleshooting strategies.

I. Mechanistic Workflow & Isolation Strategy

The synthesis typically begins with a protected precursor (e.g., 1-Boc-piperidin-4-one) subjected to Strecker conditions (ammonia source and cyanide)[3]. The intermediate is then deprotected using strong acid (HCl) to yield the target dihydrochloride salt. Because the final product is a highly water-soluble dicationic species, traditional silica gel chromatography is largely ineffective. Purification must be strategically executed before deprotection or via precise crystallization techniques after salt formation[4].

Workflow N1 1-Boc-piperidin-4-one N2 Strecker Reaction (NH4Cl, NaCN, NH3) N1->N2 Imine & CN addition N3 Boc-Protected Intermediate N2->N3 Aqueous extraction N4 HCl Deprotection N3->N4 Acidic cleavage N5 Target Dihydrochloride Salt N4->N5 Crystallization

Figure 1: Synthetic workflow and isolation of the target dihydrochloride salt.

II. Frequently Asked Questions & Troubleshooting

Q1: My final product crashed out as a sticky, hygroscopic oil instead of a crystalline solid during Boc-deprotection. How do I fix this? Causality: Dihydrochloride salts of diamines are exceptionally hygroscopic. If the solvent system contains trace amounts of water, or if the anti-solvent is added too rapidly, the compound undergoes liquid-liquid phase separation ("oiling out") rather than forming an ordered crystal lattice. Solution: Ensure strictly anhydrous conditions. Use HCl dissolved in dry dioxane or anhydrous methanol. If oiling has already occurred, decant the supernatant, gently heat the oil in a minimal volume of dry methanol until dissolved, and perform a controlled anti-solvent crystallization (see Protocol B).

Q2: NMR analysis of my final salt shows significant contamination with ammonium chloride ( NH4​Cl ). How do I remove inorganic salts? Causality: The Strecker reaction utilizes an excess of NH4​Cl as both a mild acid catalyst and an ammonia source to form the intermediate iminium ion[3]. Both NH4​Cl and the target 4-aminopiperidine-4-carbonitrile dihydrochloride are highly polar and water-soluble, making them nearly impossible to separate via aqueous workup after the deprotection step. Solution: The most effective intervention point is before Boc-deprotection. The Boc-protected intermediate is lipophilic and soluble in organic solvents (e.g., ethyl acetate), whereas NH4​Cl is not. Implement Protocol A to clear inorganic impurities prior to salt formation.

Q3: Can I use standard silica gel column chromatography to purify the final dihydrochloride salt? Causality: No. The highly polar, dicationic nature of the dihydrochloride salt leads to irreversible chemisorption onto the acidic silanol groups of the silica stationary phase. Solution: If analytical-grade purity is required, utilize Reverse-Phase HPLC (C18 column) with a volatile aqueous buffer (e.g., 0.1% Formic Acid in Water/Acetonitrile). For bulk synthetic purification, rely on selective crystallization[4].

Troubleshooting Q1 Impurity Type? A1 Inorganic Salts Q1->A1 A2 Organic Byproducts Q1->A2 S1 Anti-Solvent Crystallization A1->S1 Differential Solubility S2 Pre-Deprotection Aqueous Wash A2->S2 Phase Separation

Figure 2: Decision matrix for selecting purification methods based on impurity.

III. Experimental Protocols
Protocol A: Pre-Deprotection Aqueous Wash (Impurity Clearance)

Purpose: To remove unreacted Strecker reagents ( NH4​Cl , cyanides) before the intermediate becomes water-soluble.

  • Dissolution: Dissolve the crude 1-Boc-4-aminopiperidine-4-carbonitrile reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ . Self-validation: Check the pH of the aqueous layer; it must be >8 to ensure complete neutralization of acid catalysts.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and highly polar organics.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified Boc-intermediate as a solid or thick oil. Proceed to deprotection.

Protocol B: Anti-Solvent Crystallization of the Dihydrochloride Salt

Purpose: To isolate the final 4-Aminopiperidine-4-carbonitrile dihydrochloride from organic impurities (e.g., cleaved Boc byproducts).

  • Primary Dissolution: Suspend the crude dihydrochloride salt in a minimal amount of anhydrous methanol (approx. 2-3 mL per gram). Heat gently (40°C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add anhydrous diethyl ether dropwise.

  • Nucleation: Continue adding ether until the solution becomes slightly turbid (cloudy point). Stop addition immediately. Self-validation: If the mixture separates into two liquid layers (oiling out), add a few drops of methanol until homogeneous, then resume ether addition at a slower rate.

  • Maturation: Allow the mixture to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting white crystalline solid rapidly under a nitrogen blanket (to prevent moisture absorption) and dry in a vacuum desiccator over P2​O5​ for 12 hours.

IV. Quantitative Data Presentation

Table 1: Comparative Purification Strategies for 4-Aminopiperidine-4-carbonitrile

Purification MethodTarget Impurity RemovedScalabilityExpected Recovery (%)Key Advantage
Pre-Deprotection Extraction NH4​Cl , Cyanide saltsHigh (>100g)85 - 95%Prevents inorganic carryover into the final salt.
MeOH / Et2​O Crystallization Cleaved Boc-groups, trace organicsHigh (>50g)70 - 80%Yields highly pure, free-flowing dihydrochloride crystals.
Trituration (Cold EtOH) Unreacted starting materialsMedium (<20g)60 - 75%Rapid, requires no heating; good for minor impurities.
Reverse-Phase HPLC (C18) Structurally similar byproductsLow (<1g)40 - 60%Exceptional purity (>99%) for biological assays.
V. References
  • Ashenhurst, J. "Strecker Synthesis". Master Organic Chemistry. Available at:[Link]

  • Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives". Chemical Review and Letters, 4 (2021) 192-199. Available at:[Link]

  • Kumar, V., et al. "Piperidin-4-one: the potential pharmacophore". PubMed (NIH), 2013. Available at:[Link]

Sources

Troubleshooting

Protocols for removing dihydrochloride salts from 4-Aminopiperidine-4-carbonitrile dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, water-soluble free amines from their hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, water-soluble free amines from their hydrochloride salts. 4-Aminopiperidine-4-carbonitrile dihydrochloride presents a dual challenge for drug development professionals: extreme hydrophilicity and chemical instability.

This guide provides field-proven, non-aqueous protocols to successfully generate the free base while preventing product loss and structural degradation.

Part 1: The Chemical Challenge & Causality

Before attempting to remove the dihydrochloride salts, it is critical to understand the mechanistic behavior of 4-Aminopiperidine-4-carbonitrile. The molecule contains a primary amine, a secondary amine (within the piperidine ring), and a nitrile group.

  • Extreme Hydrophilicity: The free base is highly polar. Traditional desalting using aqueous sodium hydroxide followed by organic extraction (e.g., dichloromethane or ethyl acetate) fails because the partition coefficient heavily favors the aqueous layer.

  • Chemical Instability (Retro-Strecker Degradation): As an α -aminonitrile, this compound is highly susceptible to the retro-Strecker reaction under strongly basic aqueous conditions or elevated temperatures[1][2]. In this degradation pathway, the molecule cleaves into piperidin-4-one and toxic hydrogen cyanide[2]. Therefore, avoiding water and strong inorganic bases is an absolute necessity[1].

Part 2: Troubleshooting & FAQs

Q1: Why did I lose almost all of my product during a standard liquid-liquid extraction (NaOH/DCM)? A1: The extreme polarity of the diamine-nitrile system prevents it from partitioning into the organic phase. To resolve this, you must bypass aqueous workups entirely by using solid-phase ion exchange or non-aqueous acid scavengers.

Q2: My isolated free base turned dark, degraded, and smells faintly of almonds. What happened? A2: This indicates retro-Strecker degradation[1]. The almond odor is hydrogen cyanide gas. This occurs if the freebasing environment is too warm or subjected to harsh aqueous bases. Always maintain concentration temperatures below 30°C and use mild, non-aqueous conditions[1].

Q3: Can I use sodium methoxide (NaOMe) in methanol to neutralize the salt? A3: While NaOMe will precipitate NaCl and release the free base, precise stoichiometric control is difficult. Excess NaOMe creates a strongly basic environment that can trigger the retro-Strecker degradation or unwanted side reactions with the nitrile group. The protocols below offer a self-validating, safer approach.

Part 3: Core Methodologies (Step-by-Step Protocols)

Protocol A: Basic Ion Exchange Chromatography (The Gold Standard)

Ion exchange chromatography is the premier method for desalting highly polar amines[3]. By passing the methanolic salt solution through a strongly basic anion exchange resin (OH⁻ form), chloride ions are quantitatively exchanged for hydroxide ions. The hydroxide immediately deprotonates the amine, forming water, while the pure free base elutes[3].

Methodology:

  • Resin Preparation: Swell 5 molar equivalents of a strongly basic anion exchange resin (e.g., Amberlyst A26 OH form or Dowex 1x8) in anhydrous methanol for 30 minutes. Pack into a glass chromatography column.

  • Loading: Dissolve 4-Aminopiperidine-4-carbonitrile dihydrochloride in a minimal volume of anhydrous methanol. Load the solution carefully onto the column bed.

  • Elution: Elute with anhydrous methanol at a flow rate of 1-2 column volumes per hour. Collect the fractions.

  • Isolation: Pool the amine-containing fractions (verify via TLC using a ninhydrin stain). Evaporate the methanol under reduced pressure at a bath temperature not exceeding 25°C to prevent retro-Strecker degradation.

Protocol B: Propylene Oxide Acid Scavenging (Non-Aqueous Precipitation)

When ion exchange is not scalable, propylene oxide serves as an elegant, irreversible acid scavenger[4]. The chloride ion from the amine salt attacks the epoxide ring, and the epoxide oxygen abstracts the proton from the amine. This forms 1-chloro-2-propanol—a volatile and organic-soluble byproduct—leaving the free amine intact without introducing water[4].

Methodology:

  • Suspension: Suspend the dihydrochloride salt in anhydrous ethanol or methanol (10 mL per gram of salt).

  • Scavenging: Add 5 to 10 molar equivalents of propylene oxide to the suspension[4].

  • Reaction: Stir the sealed mixture at room temperature (20-25°C) for 12-18 hours. The suspension will clarify as the salt is neutralized.

  • Purification: Concentrate the mixture under reduced pressure (bath < 25°C) to remove the solvent, excess propylene oxide, and 1-chloro-2-propanol[4]. Triturate the resulting residue with cold diethyl ether to yield the solid free base.

Part 4: Quantitative Data & Visualizations

Desalting Method Comparison
Desalting MethodTypical YieldFree Base PurityScalabilityRisk of Degradation
Aqueous Extraction (NaOH/DCM) < 10%LowHighCritical (Retro-Strecker)
Ion Exchange Resin (OH⁻ Form) 85 - 95%ExcellentModerateLow (if evaporated < 25°C)
Propylene Oxide Scavenging 80 - 90%HighHighLow (Neutral, non-aqueous)
Experimental Workflows and Mechanisms

Workflow Start 4-Aminopiperidine-4-carbonitrile 2HCl Salt AqPath Aqueous Extraction (NaOH + DCM) Start->AqPath IEPath Ion Exchange Resin (OH- Form in MeOH) Start->IEPath POPath Propylene Oxide (in MeOH) Start->POPath AqResult Product Lost in Aqueous Layer (Low Yield) AqPath->AqResult IEResult Pure Free Base in Eluent IEPath->IEResult POResult Free Base + Volatile Chlorohydrin POPath->POResult

Caption: Workflow comparison for desalting highly polar amines, highlighting non-aqueous methods.

Mechanism Salt Amine·HCl Salt Intermediate Nucleophilic Attack by Cl- Salt->Intermediate Dissociation PO Propylene Oxide (Epoxide Ring) PO->Intermediate Products Free Amine + 1-Chloro-2-propanol Intermediate->Products Ring Opening

Caption: Mechanism of propylene oxide as an acid scavenger to release free amines.

References

  • National Institutes of Health (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities." NIH.gov. Available at:[Link]

  • Google Patents. "US5698676A - Use of propylene oxide as an acid scavenger in peptide synthesis." Google Patents.
  • American Chemical Society. "Ion-Exchange Resins: A Retrospective from Industrial and Engineering Chemistry Research." ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Boc-4-hydroxypiperidine is of paramount importance for the synthesis of safe and effecti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Boc-4-hydroxypiperidine is of paramount importance for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of N-Boc-4-hydroxypiperidine. This document outlines a recommended HPLC method and compares it with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols and comparative data to aid in method selection.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography

Comparative

LC-MS Characterization of 4-Aminopiperidine-4-carbonitrile Dihydrochloride: A Comparative Guide to HILIC vs. RPLC Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Analytical Challenge 4-Aminopiperidine-4-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Analytical Challenge

4-Aminopiperidine-4-carbonitrile dihydrochloride (CAS: 1376041-68-7) is a highly polar, diamine building block widely utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. While the dihydrochloride salt form ensures excellent chemical stability during storage and synthesis, it presents a classic, severe analytical challenge for Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

With a calculated LogP (CLogP) of -1.87, the molecule is extremely hydrophilic. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC), the compound lacks the hydrophobicity required for retention, resulting in elution within the void volume ( t0​ ). This guide objectively compares traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) , demonstrating why HILIC is the mandatory orthogonal approach for the robust quantification and characterization of this polar intermediate.

Analyte Profiling & The Causality of Method Selection

As a Senior Application Scientist, method development must begin with the physicochemical realities of the analyte. At an acidic mobile phase pH (e.g., pH 3.0), both the piperidine ring nitrogen and the primary amine of 4-aminopiperidine-4-carbonitrile are fully protonated.

  • The RPLC Failure Mechanism: In RPLC, this dicationic state results in zero hydrophobic partitioning. The analyte washes out immediately. Furthermore, dications interact aggressively with residual, unendcapped silanols on traditional C18 silica backbones, leading to severe peak tailing. Co-elution with unretained matrix salts at the void volume causes2[2].

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (such as a zwitterionic or amide chemistry) and a highly organic mobile phase (>70% Acetonitrile). In HILIC, water acts as the strong eluting solvent. The highly polar dication partitions favorably into a water-enriched layer immobilized on the stationary phase, yielding strong retention. Additionally, the high organic content of the mobile phase significantly3[3], boosting overall MS sensitivity.

MethodSelection A 4-Aminopiperidine-4-carbonitrile CLogP = -1.87 (Highly Polar) B Chromatographic Strategy A->B C RPLC (C18 Column) High Aqueous Mobile Phase B->C Traditional D HILIC (Zwitterionic Column) High Organic Mobile Phase B->D Polar-Optimized E Elution in Void Volume Severe Ion Suppression (Not Recommended) C->E F Strong Retention (k' > 2) Enhanced ESI Efficiency (Optimal Choice) D->F

Fig 1. Decision matrix for LC method selection based on analyte polarity.

Comparative Experimental Methodologies

To objectively evaluate performance, the following LC-MS parameters were established.

Table 1: LC-MS Parameter Comparison (HILIC vs. RPLC)
ParameterHILIC (Optimized Approach)RPLC (Traditional Approach)
Column Chemistry Zwitterionic (ZIC-HILIC), 2.1 x 100 mm, 3 µmEndcapped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (0.1% Formic Acid)Acetonitrile (0.1% Formic Acid)
Gradient Profile 95% B 50% B (over 5 min)5% B 95% B (over 5 min)
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 2 µL2 µL
MS Ionization ESI Positive (ESI+)ESI Positive (ESI+)
MRM Transitions m/z 126.1 109.1, 99.1m/z 126.1 109.1, 99.1
Step-by-Step Self-Validating Protocol (HILIC)

To ensure trustworthiness and reproducibility, the HILIC workflow must be executed as a self-validating system.

Step 1: Sample Preparation & Diluent Optimization (Critical Causality)

  • Action: Dissolve 4-Aminopiperidine-4-carbonitrile dihydrochloride in a diluent of 75:25 Acetonitrile:Water to a final concentration of 100 ng/mL.

  • Causality: In HILIC, water acts as the strong eluting solvent. Injecting a highly aqueous sample creates a localized strong-solvent plug that disrupts the immobilized water layer on the stationary phase, leading to 2[2]. A high-organic diluent ensures the analyte focuses sharply at the column head.

Step 2: Mobile Phase Preparation & Buffering

  • Action: Prepare Mobile Phase A using 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Causality: The low pH ensures both basic nitrogens remain fully protonated, preventing peak tailing caused by secondary ion-exchange interactions. Volatile formate salts are mandatory to provide necessary ionic strength while 3[3].

Step 3: System Suitability Testing (SST) - The Self-Validation Mechanism

  • Action: Prior to batch analysis, inject a matrix blank followed by five consecutive replicate injections of the 100 ng/mL reference standard.

  • Validation Criteria: The analytical batch is only approved if the system meets the following self-validating metrics:

    • Retention Factor ( k′ ): ≥2.0 (Confirms adequate partitioning away from the void volume).

    • Peak Asymmetry ( As​ ): 0.8 – 1.2 (Confirms optimal secondary interactions).

    • Precision (%RSD): ≤2.0% for peak area across the 5 replicates (Confirms injection and ionization stability).

Quantitative Performance Comparison

The experimental data unequivocally demonstrates the superiority of HILIC for this specific class of compounds. RPLC fails to provide actionable quantitative data due to matrix suppression at the void volume.

Table 2: Analytical Performance Metrics
MetricHILIC PerformanceRPLC PerformanceCausality / Impact
Retention Time (RT) 4.25 min0.85 min (Void)HILIC successfully retains the polar analyte via hydrophilic partitioning[4].
Peak Asymmetry ( As​ ) 1.052.80 (Severe Tailing)RPLC suffers from aggressive secondary silanol interactions.
Signal-to-Noise (S/N) > 500:1< 20:1High organic mobile phase in HILIC enhances ESI droplet desolvation.
Matrix Effect -8% (Negligible)-85% (Suppression)RPLC void elution causes co-elution with salts and unretained matrix components.

Mass Spectrometry (ESI+) Fragmentation Dynamics

Understanding the gas-phase fragmentation of 4-Aminopiperidine-4-carbonitrile is critical for setting up robust Multiple Reaction Monitoring (MRM) methods. In positive ESI mode, the free base (Exact Mass: 125.095 Da) readily protonates to form the precursor ion [M+H]+ at m/z 126.1.

Collision-Induced Dissociation (CID) yields two primary, high-abundance neutral losses characteristic of its functional groups:

  • Loss of Ammonia (-17 Da): Cleavage of the primary amine yields a stable fragment at m/z 109.1.

  • Loss of Hydrogen Cyanide (-27 Da): Cleavage of the nitrile group yields a fragment at m/z 99.1.

Fragmentation A Precursor Ion [M+H]+ m/z 126.1 B Fragment Ion m/z 109.1 A->B - NH3 (-17 Da) C Fragment Ion m/z 99.1 A->C - HCN (-27 Da) D Secondary Fragment m/z 82.1 B->D - HCN (-27 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 4-Aminopiperidine-4-carbonitrile.

Conclusion

For the LC-MS characterization of highly polar, basic intermediates like 4-Aminopiperidine-4-carbonitrile dihydrochloride, traditional Reversed-Phase LC is fundamentally inadequate. The implementation of a properly buffered HILIC methodology is not merely an alternative—it is an analytical necessity. By respecting the causality of hydrophilic partitioning and optimizing sample diluent strength, laboratories can achieve robust retention, superior peak shape, and highly sensitive MS quantification.

References

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column | Agilent Technologies | 2

  • HILIC: The Pros and Cons | LCGC International |3

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography | Chrom Tech | 4

  • 4-aminopiperidine-4-carbonitrile dihydrochloride Product Details | EnamineStore | 1

Sources

Validation

4-Aminopiperidine-4-carbonitrile Dihydrochloride vs. Alternative Piperidine Carbonitriles: A Synthetic Comparison Guide

Executive Summary In modern medicinal chemistry, spirocyclic piperidines are privileged scaffolds found in numerous biologically active molecules, including parathyroid hormone receptor 1 (PTHR1) agonists[1][2] and HIV-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, spirocyclic piperidines are privileged scaffolds found in numerous biologically active molecules, including parathyroid hormone receptor 1 (PTHR1) agonists[1][2] and HIV-1 entry inhibitors[3]. The construction of these complex spirocycles relies heavily on the strategic selection of synthetic precursors.

This guide provides an objective, data-driven comparison between 4-Aminopiperidine-4-carbonitrile dihydrochloride and alternative piperidine carbonitriles (such as 1-Boc-4-amino-4-cyanopiperidine and 4-cyanopiperidine). By analyzing structural stability, reactivity profiles, and downstream utility, this document serves as a definitive resource for drug development professionals designing scalable synthetic routes.

Structural & Chemical Comparison: The Causality of Stability

The selection of a piperidine carbonitrile precursor dictates the efficiency of downstream functionalization. The core challenge in utilizing α -aminonitriles is their inherent chemical instability when isolated as free bases.

4-Aminopiperidine-4-carbonitrile Dihydrochloride
  • The Stability Imperative: Free base α -aminonitriles are notoriously unstable, often degrading into dark, viscous oils via spontaneous oligomerization or retro-Strecker degradation (reverting to the parent ketone and highly toxic hydrogen cyanide)[4][5]. By isolating the compound as a dihydrochloride salt , both the primary C4-amine and the secondary piperidine nitrogen are protonated. This locks the molecule in a stable, crystalline lattice, preventing degradation and allowing for long-term storage[5][6].

  • Dual Reactivity: The dihydrochloride salt provides an unprotected piperidine nitrogen that can be selectively functionalized (e.g., via sulfonylation or acylation) under basic conditions, while the α -aminonitrile motif remains primed for subsequent cyclization into spiro-imidazolones or spiro-hydantoins[2].

1-Boc-4-amino-4-cyanopiperidine
  • Orthogonal Protection: This precursor masks the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. It is highly soluble in organic solvents and is ideal when the C4-amine must be selectively reacted (e.g., peptide coupling) without cross-reactivity at the piperidine nitrogen[3].

  • Drawback: It requires a subsequent acidic deprotection step to unlock the piperidine core, which adds a synthetic step and can reduce overall yield[1].

4-Cyanopiperidine
  • Divergent Chemical Space: Lacking the α -amino group at the C4 position, 4-cyanopiperidine cannot undergo Bucherer-Bergs cyclization to form spirocycles. It is instead utilized as a precursor for simple pipecolic acid derivatives or target molecules requiring a lone carboxylate/amide functional group at the C4 position[7].

Quantitative Performance & Property Data

The following table summarizes the physicochemical properties and synthetic utility of the three primary precursors.

Feature4-Aminopiperidine-4-carbonitrile Dihydrochloride1-Boc-4-amino-4-cyanopiperidine4-Cyanopiperidine
CAS Number 1376041-68-7[6]331281-25-5[8]4395-98-6
Molecular Weight 198.09 g/mol 225.29 g/mol 110.16 g/mol
Physical State Solid (Crystalline Salt)SolidLiquid / Low-melting solid
Chemical Stability High (Resists retro-Strecker)Moderate (Boc-protected)High (No α -amine)
Solubility Profile Aqueous buffers, polar organicsOrganic solvents (DCM, EtOAc)Organic solvents
Primary Application Direct spirocycle synthesisOrthogonal peptide couplingPipecolic acid derivatives

Mechanistic Workflow: Divergent Synthetic Pathways

The diagram below illustrates the logical progression from a commercially available ketone to a complex spiro-hydantoin scaffold, highlighting the critical intermediate role of the dihydrochloride salt.

Pathway N1 1-Boc-4-piperidone N2 Strecker Synthesis (NH4Cl, NaCN) N1->N2 N3 1-Boc-4-amino-4-cyanopiperidine N2->N3 N4 HCl Deprotection N3->N4 N5 4-Aminopiperidine-4-carbonitrile dihydrochloride N4->N5 N6 Bucherer-Bergs Cyclization N5->N6 N7 Spiro-hydantoin Scaffold N6->N7

Caption: Synthetic workflow from 1-Boc-4-piperidone to spiro-hydantoin via dihydrochloride intermediate.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and utilization of these precursors. Each protocol includes built-in validation steps to ensure scientific integrity.

Protocol 1: Strecker Synthesis of 1-Boc-4-amino-4-cyanopiperidine

Causality: Ammonium chloride provides the ammonia source to form an intermediate imine, while sodium cyanide provides the nucleophile to generate the α -aminonitrile[9].

  • Reaction Setup: Dissolve 1-Boc-4-piperidone (1.0 equiv) in a solution of ammonia in methanol ( NH3​ /MeOH) and aqueous NH3​ [3].

  • Reagent Addition: Add NH4​Cl (1.2 equiv) and NaCN (1.1 equiv) to the stirring mixture.

  • Incubation: Stir the reaction at room temperature for 16–24 hours.

  • Workup: Concentrate the mixture under reduced pressure. Extract with ethyl acetate, wash with saturated brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the product.

  • Self-Validation: Confirm success via IR spectroscopy by the disappearance of the strong ketone carbonyl stretch (~1710 cm−1 ) and the appearance of a weak nitrile stretch (~2230 cm−1 ).

Protocol 2: Deprotection to 4-Aminopiperidine-4-carbonitrile Dihydrochloride

Causality: Acidic cleavage removes the Boc group. Utilizing strong HCl immediately traps the resulting free base as a dihydrochloride salt, preventing retro-Strecker degradation[1][5].

  • Reaction Setup: Dissolve 1-Boc-4-amino-4-cyanopiperidine in anhydrous dichloromethane ( CH2​Cl2​ ).

  • Deprotection: Slowly add 4 M HCl in dioxane (10.0 equiv) at 0 °C[1].

  • Incubation: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Isolation: The dihydrochloride salt will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under a vacuum.

  • Self-Validation: 1H NMR ( DMSO−d6​ ) should show the complete absence of the strong 9-proton singlet at ~1.45 ppm (Boc group) and the presence of broad downfield signals indicating protonated amines.

Protocol 3: Synthesis of Spiro-imidazolones (PTHR1 Agonist Precursors)

Causality: Alkaline hydrogen peroxide hydrates the nitrile to an amide, which subsequently undergoes intramolecular cyclization with the adjacent amine to form the spiro-imidazolone ring[2].

  • N-Functionalization: React 4-Aminopiperidine-4-carbonitrile dihydrochloride with a desired sulfonyl chloride (e.g., 3-chlorobenzenesulfonyl chloride) in CH2​Cl2​ using triethylamine as a base. Isolate the N-sulfonylated intermediate[2].

  • Hydration/Cyclization: Dissolve the intermediate in ethanol. At 0 °C, add 2 M aqueous NaOH followed by 30% aqueous H2​O2​ [1].

  • Heating: Stir at room temperature for 1 hour, then add 5 M NaOH and heat to 50 °C for 2 hours to drive the cyclization to completion[1].

  • Isolation: Concentrate in vacuo, extract with ethyl acetate, and purify via reverse-phase chromatography.

  • Self-Validation: Mass spectrometry (ESI-TOF) will confirm the addition of water and loss of ammonia (if applicable) corresponding to the spiro-imidazolone mass shift[2].

References

  • Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6-dicarbonitriles as Precursor.Thieme Connect.
  • 4-aminopiperidine-4-carbonitrile dihydrochloride Product Details.EnamineStore.
  • Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements.NIH.
  • Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism.ResearchGate.
  • Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism.ACS Publications.
  • Complete MCAT Amino Acids Proteins Guide.Jack Westin.
  • Process for the preparation of aminonitriles (EP0565635B1).Google Patents.
  • Purification of aminonitrile : r/Chempros.Reddit.

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR for Validating the Structural Integrity of 4-Aminopiperidine-4-carbonitrile dihydrochloride

Executive Summary: Beyond the Spectrum In the landscape of pharmaceutical development, the structural integrity of an intermediate is not merely a quality control checkpoint; it is the bedrock upon which the safety and e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Spectrum

In the landscape of pharmaceutical development, the structural integrity of an intermediate is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. For a molecule like 4-Aminopiperidine-4-carbonitrile dihydrochloride, a versatile building block in medicinal chemistry, confirming its structure is paramount.[1][2] This guide moves beyond a simple procedural outline. As a Senior Application Scientist, my objective is to provide a comprehensive framework for using Fourier Transform Infrared (FT-IR) spectroscopy as a rapid, reliable, and scientifically rigorous tool for this validation. We will explore the "why" behind the "how," grounding our methodology in first principles and comparing it pragmatically with other orthogonal analytical techniques. This document is designed for the practicing researcher and drug development professional, offering field-proven insights to ensure every batch of this critical intermediate meets the exacting standards of pharmaceutical research.

The Rationale: Why FT-IR is a First-Line Defense

Before we delve into more complex and time-consuming analytical methods, FT-IR spectroscopy serves as an invaluable first-line defense for structural verification.[3][4] Its power lies in its ability to provide a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[5][6] For 4-Aminopiperidine-4-carbonitrile dihydrochloride, this is particularly telling. The molecule possesses three key functional moieties whose presence or absence can be quickly confirmed: a nitrile group, a primary amine, and a secondary amine within the piperidine ring.

The choice to use FT-IR is a deliberate one, balancing speed, cost, and the richness of information. It excels at answering a critical initial question: "Are the expected functional groups present in the correct form?" This is especially crucial for this molecule, as the dihydrochloride salt form significantly alters the spectral characteristics of the amine groups, a detail we will explore in depth. While techniques like NMR provide a complete constitutional picture, an FT-IR scan, which can be completed in minutes with minimal sample preparation, offers immediate and actionable data for identity confirmation and batch-to-batch consistency checks.[4][7]

Deconstructing the Spectrum: Expected Absorbances for 4-Aminopiperidine-4-carbonitrile dihydrochloride

A nuanced interpretation of the FT-IR spectrum is critical. A common pitfall is to look for the characteristic peaks of free amines. However, in the dihydrochloride salt, both the primary exocyclic amine and the secondary endocylcic amine are protonated, forming ammonium (R-NH₃⁺) and piperidinium (R₂NH₂⁺) salts, respectively. This protonation is the most important chemical feature to verify.

The expected spectrum can be broken down into four key regions:

  • N-H⁺ Stretching Region (approx. 3200-2500 cm⁻¹): This is the most diagnostic region for confirming the salt form. Instead of the sharp, two-pronged peak of a primary amine (R-NH₂), we expect to see very broad and strong absorption bands.[8][9] These correspond to the asymmetric and symmetric stretching vibrations of the C-NH₃⁺ and C-NH₂⁺-C groups. The broadness is due to extensive hydrogen bonding in the solid state. The absence of sharp peaks around 3300-3500 cm⁻¹ and the presence of this broad feature is strong evidence against the presence of the free base.

  • Nitrile (C≡N) Stretching Region (approx. 2260-2240 cm⁻¹): The carbon-nitrogen triple bond stretch is one of the most characteristic peaks in the infrared spectrum.[10] For a saturated, aliphatic nitrile like this one, a sharp, medium-intensity peak is expected in this range.[11] Its presence is a non-negotiable marker for the molecule's integrity. While some aminonitriles can exhibit weak or absent nitrile bands, it is generally an observable feature.[12]

  • Ammonium Bending Region (approx. 1620-1500 cm⁻¹): The protonated amine groups exhibit bending vibrations (scissoring) in this region. We anticipate observing medium to strong bands corresponding to the asymmetric and symmetric bending of the -NH₃⁺ group and the scissoring of the >NH₂⁺ group. These peaks replace the typical primary amine scissoring vibration found around 1650-1580 cm⁻¹.[8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-H bending, C-N stretching, and C-C stretching of the piperidine ring. The aliphatic C-N stretching vibrations are expected between 1250–1020 cm⁻¹.[8] While individual peak assignment is challenging, the overall pattern in this region serves as a highly specific "fingerprint" for the molecule. When compared against a certified reference standard, this region is paramount for confirming identity.[3]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a robust and reproducible protocol. The following workflow is designed to be self-validating, minimizing ambiguity and ensuring data integrity. We advocate for the use of Attenuated Total Reflectance (ATR) FT-IR due to its simplicity, speed, and lack of need for sample preparation like KBr pellets.[13][14]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of a resolution of at least 4 cm⁻¹.

  • Sampling Accessory: A single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample: 4-Aminopiperidine-4-carbonitrile dihydrochloride (approx. 5-10 mg).

  • Reference Standard: A certified reference material (CRM) of 4-Aminopiperidine-4-carbonitrile dihydrochloride, if available.

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Methodology
  • System Preparation: Ensure the spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the diamond ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: Collect a background spectrum (air). This is a critical step that accounts for atmospheric H₂O and CO₂, as well as any intrinsic signals from the instrument itself. A typical setting is 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (5-10 mg) of the 4-Aminopiperidine-4-carbonitrile dihydrochloride sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).

  • Data Processing & Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Apply an ATR correction if necessary, although for identification purposes, it is often optional as long as the method is consistent.

    • Label the peak positions for the key functional groups identified in Section 3.0.

  • Verification: Compare the acquired spectrum against the spectrum of a certified reference standard. The peak positions, relative intensities, and the overall fingerprint should match. In the absence of a standard, meticulously verify the presence of all expected peaks and the absence of unexpected ones (e.g., a strong, broad O-H stretch around 3300 cm⁻¹ which could indicate hydration, or a C=O stretch around 1700 cm⁻¹ indicating an impurity).

  • Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes.

Visualizing the FT-IR Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Validation cluster_result Outcome start Start clean_atr Clean ATR Crystal start->clean_atr bg_scan Acquire Background Spectrum (Air) clean_atr->bg_scan apply_sample Apply Sample to Crystal apply_pressure Apply Consistent Pressure apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_spec Process Spectrum (Ratio to Background) peak_id Identify Key Peaks (N-H+, C≡N, etc.) process_spec->peak_id compare Compare to Reference or Expected Pattern peak_id->compare pass Pass: Structure Validated compare->pass Match fail Fail: Investigate Further compare->fail Mismatch

Caption: A streamlined workflow for validating structural integrity using ATR-FT-IR.

Comparative Analysis: Positioning FT-IR in a Multi-Technique Approach

While FT-IR is a powerful screening tool, a comprehensive validation strategy, particularly in a regulated environment, often relies on a multi-pronged approach using orthogonal techniques.[15] Each method provides a different piece of the structural puzzle, and understanding their interplay is key to a robust quality control strategy.

Technique Principle Information Provided Strengths for This Molecule Limitations
FT-IR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Functional group identification (molecular fingerprint).Fast, non-destructive, minimal sample prep.[16] Excellent for confirming the presence of the nitrile and the crucial protonated amine salt form.[17]Does not provide information on atomic connectivity or stereochemistry. Interpretation can be complex.
NMR Spectroscopy (¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Unambiguous atomic connectivity and chemical environment.The "gold standard" for structural elucidation.[15] It can confirm the piperidine ring structure, the position of substituents, and the ratio of protons, providing definitive proof of identity.Slower analysis time, requires deuterated solvents, more expensive instrumentation, less sensitive to certain functional groups (e.g., nitriles).
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.Confirms the molecular formula and provides corroborating evidence of the structure through predictable fragmentation of the piperidine ring.Does not distinguish between isomers. Provides limited information on functional groups directly.
X-Ray Crystallography (XRD) Diffraction of X-rays by a single crystal.Absolute 3D molecular structure, including stereochemistry and crystal packing.Provides the most definitive structural proof.[15]Requires a high-quality single crystal, which can be difficult and time-consuming to grow. Provides solid-state information only.[18]
A Logic-Based Approach to Technique Selection

The choice of analytical technique should be driven by the specific question at hand. For routine identity confirmation of a known raw material, FT-IR is often sufficient. For the initial characterization of a newly synthesized batch or for troubleshooting an out-of-specification result, a combination of techniques is necessary.

Decision_Tree cluster_ftir Rapid Screening cluster_full Full Characterization start Structural Validation Goal? q1 Routine ID & Batch Consistency Check? start->q1 q2 Initial Structure Proof or OOS Investigation? start->q2 ftir Primary Technique: FT-IR Spectroscopy q1->ftir Yes nmr_ms Primary Techniques: NMR & Mass Spectrometry q2->nmr_ms Yes ftir_desc Provides rapid confirmation of functional groups and fingerprint match. ftir->ftir_desc nmr_ms_desc Confirms connectivity & molecular formula. nmr_ms->nmr_ms_desc q3 Absolute 3D Structure Required? nmr_ms->q3 xrd Secondary Technique: X-Ray Crystallography q3->xrd Yes xrd_desc Definitive solid-state structure. xrd->xrd_desc

Sources

Validation

Comparative Reactivity Guide: 4-Aminopiperidine-4-carbonitrile Dihydrochloride in Nucleophilic Substitutions

Executive Summary In the development of complex pharmaceutical scaffolds—particularly kinase inhibitors and spiropiperidines—regioselective functionalization of diamines is a critical synthetic hurdle.[1] is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex pharmaceutical scaffolds—particularly kinase inhibitors and spiropiperidines—regioselective functionalization of diamines is a critical synthetic hurdle.[1] is a highly specialized building block that elegantly solves this problem. Unlike standard aliphatic diamines, this molecule possesses a built-in electronic bias that allows for perfect chemoselectivity during nucleophilic substitutions without the need for orthogonal protecting groups.

This guide provides an objective, data-driven comparison of 4-aminopiperidine-4-carbonitrile against common alternatives, detailing the mechanistic causality behind its reactivity and providing field-proven, self-validating protocols for its application in drug discovery workflows[2].

Mechanistic Framework: The Dual-Nucleophile Dilemma

When executing nucleophilic substitutions (such as SN2 alkylations or SNAr reactions) on piperidine derivatives, the presence of two nitrogen centers creates a competition for the electrophile.

In a standard molecule like , both the N1 (secondary) and N4 (primary) amines are highly basic, with the primary amine exhibiting a predicted pKa of approximately 10.37[3]. This leads to poor chemoselectivity and complex mixtures of mono- and di-alkylated products.

The Cyano Effect: The introduction of an alpha-cyano group in 4-aminopiperidine-4-carbonitrile fundamentally alters the molecule's electronic landscape. The sp-hybridized carbon of the nitrile group exerts a profound electron-withdrawing inductive effect (-I effect). This drastically reduces the electron density on the adjacent N4 primary amine, plummeting its predicted pKa to approximately 4.15[4].

Consequently, the N4 amine behaves more like an amide than an aliphatic amine. When paired with the steric hindrance of the quaternary C4 carbon, the N4 position becomes practically inert under standard mild basic conditions, leaving the N1 secondary amine (pKa ~8.5) as the exclusive nucleophile.

Reactivity A 4-Aminopiperidine-4-carbonitrile N1 N1 (Secondary Amine) pKa ~ 8.5 Highly Nucleophilic A->N1 Preferred Attack N4 N4 (Primary Amine) pKa ~ 4.15 Deactivated by -CN A->N4 Disfavored

Caption: Reactivity profile of 4-aminopiperidine-4-carbonitrile nucleophilic centers.

Comparative Reactivity Analysis

To objectively evaluate the performance of 4-aminopiperidine-4-carbonitrile, we must compare it against standard alternatives used in medicinal chemistry. The table below summarizes the quantitative and qualitative data dictating their use.

Feature4-Aminopiperidine-4-carbonitrile4-Aminopiperidine4-Amino-1-Boc-piperidine
N1 pKa (Secondary) ~8.5 - 9.0~10.4N/A (Protected)
N4 pKa (Primary) ~4.15~10.0~10.0
Primary Nucleophile N1 (Piperidine)N1 (but competing N4)N4 (Primary Amine)
Chemoselectivity Excellent (>95% for N1)Poor (Mixtures common)Excellent (Only N4 available)
Steric Hindrance at N4 High (Quaternary Carbon)Low (Tertiary Carbon)Low (Tertiary Carbon)
Ideal Use Case Direct N1-functionalizationRequires protection stepsDirect N4-functionalization

Experimental Protocols: Self-Validating Systems

The following methodologies translate the theoretical pKa differences into actionable, step-by-step laboratory workflows. Each protocol is designed as a self-validating system, ensuring that the researcher can visually or analytically confirm success at key junctures.

Protocol A: Regioselective N1-Acylation/Alkylation

Objective: Functionalize the N1 position while leaving the N4 primary amine intact, exploiting the intrinsic pKa differential.

Causality & Design: The starting material is a dihydrochloride salt[1]. We utilize N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while it effectively neutralizes the HCl salts to liberate the free amines. Because N4 is electronically deactivated, the electrophile will exclusively react with N1.

  • Initiation: Suspend 4-aminopiperidine-4-carbonitrile dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under nitrogen.

  • Neutralization: Add DIPEA (2.5 - 3.0 eq) dropwise.

    • Self-Validation Check: The cloudy suspension will clarify into a homogeneous solution, confirming the liberation of the free base.

  • Electrophilic Addition: Slowly add the electrophile (e.g., an aroyl chloride or alkyl halide) (1.0 eq).

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2-4 hours.

    • Self-Validation Check: Monitor by LCMS. The mass of the mono-substituted product should dominate. The absence of a di-substituted mass confirms the inert nature of the N4 amine.

  • Termination: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Start 4-Aminopiperidine-4-carbonitrile Di-HCl Base Neutralization Add 2.5 - 3.0 eq DIPEA Start->Base Elec Electrophile Addition Add 1.0 eq Electrophile Base->Elec Prod Prod Elec->Prod

Caption: Experimental workflow for regioselective N1-functionalization.

Protocol B: N4-Functionalization (Forcing Conditions)

Objective: Functionalize the unreactive N4 position for downstream applications (e.g., spiro-hydantoin synthesis)[2].

Causality & Design: Due to the low pKa (~4.15)[4] and steric hindrance, N4 acts more like an amide than an amine. Standard alkylation fails. It requires strong deprotonation. To prevent the highly reactive N1 from stealing the electrophile, N1 must be pre-protected (e.g., using 1-Boc-4-amino-4-cyanopiperidine).

  • Initiation: Dissolve 1-Boc-4-amino-4-cyanopiperidine (1.0 eq) in anhydrous DMF at 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check: Immediate hydrogen gas evolution (bubbling) will occur, visually confirming the successful deprotonation of the weakly acidic N4 amine.

  • Electrophilic Addition: Add the electrophile (e.g., an alkyl iodide) (1.2 eq) and heat the reaction to 60 °C for 12 hours to overcome the steric barrier.

  • Termination: Quench carefully with ice water, extract with Ethyl Acetate, wash with brine to remove DMF, and purify via flash chromatography.

References

  • LookChem . 4-Aminopiperidine (CAS: 13035-19-3) Chemical Properties and pKa Data. Retrieved from [Link]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Aminopiperidine-4-carbonitrile dihydrochloride impurities

Executive Summary & The Analytical Challenge 4-Aminopiperidine-4-carbonitrile dihydrochloride (CAS 1376041-68-7) is a critical, highly polar building block utilized in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

4-Aminopiperidine-4-carbonitrile dihydrochloride (CAS 1376041-68-7) is a critical, highly polar building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For drug development professionals, profiling the process-related impurities of this intermediate is a mandatory regulatory step. However, analyzing this compound presents a trifecta of analytical challenges:

  • Non-Volatility: As a dihydrochloride salt, the molecule cannot be vaporized in a standard gas chromatography (GC) inlet without undergoing severe thermal degradation.

  • Active Hydrogens: Even when converted to its free base, the primary amine (-NH₂) and secondary piperidine nitrogen (-NH-) contain active hydrogens. These groups engage in strong intermolecular hydrogen bonding and interact with active silanol sites on the GC column, causing irreversible adsorption and severe peak tailing [1].

  • Optical Invisibility: The lack of a conjugated pi-system renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive, requiring low-wavelength detection that is heavily prone to matrix interference [2].

To overcome these limitations, this guide objectively compares traditional analytical alternatives against an Optimized Two-Step Method: Free-basing followed by MTBSTFA Derivatization for GC-MS .

Methodological Causality: Why Derivatization is Non-Negotiable

Direct injection of polar piperidine derivatives into a GC-MS system routinely fails. The basic nature of the piperidine nitrogen leads to peak tailing, while the high temperatures required for volatilization cause the degradation of the thermally labile nitrile and amine groups [3].

The optimized protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . The causality behind this choice is deeply rooted in its chemical mechanics:

  • Masking Active Hydrogens: MTBSTFA replaces the active protons on both the primary and secondary amines with bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups.

  • Thermodynamic Stability: Unlike traditional TMS derivatives (which are highly moisture-sensitive), TBDMS derivatives are sterically hindered, making them significantly more stable against hydrolysis [4].

  • Mass Spectrometric Advantage: TBDMS derivatives yield highly predictable and abundant [M-57]⁺ fragment ions (due to the loss of the tert-butyl group) under Electron Ionization (EI), providing exceptional specificity for trace impurity quantification [4].

Comparative Performance Analysis

The table below summarizes the quantitative performance of the optimized MTBSTFA GC-MS method compared to direct GC-MS and HPLC-UV alternatives.

Analytical ParameterDirect GC-MS (Underivatized)HPLC-UV (Direct, 210 nm)Optimized MTBSTFA GC-MS
Volatility / Thermal Stability Poor (Degrades in inlet)N/A (Liquid phase)Excellent (Stable up to 300°C)
Peak Symmetry (Tf) > 2.5 (Severe Tailing)1.2 - 1.50.95 - 1.05 (Highly Symmetrical)
Limit of Detection (LOD) ~ 5.0 μg/mL~ 2.0 μg/mL0.05 μg/mL
Recovery (%) 40 - 60%85 - 95%98 - 102%
Specificity Low (Thermal breakdown)Low (Matrix interference)High (Specific [M-57]⁺ fragments)

Data Interpretation: The optimized MTBSTFA GC-MS method outperforms both alternatives by orders of magnitude in sensitivity (LOD) and chromatographic resolution. Direct GC-MS is fundamentally unsuited for this compound, while HPLC-UV lacks the sensitivity required for trace genotoxic impurity profiling.

Analytical Workflow Visualization

G A 4-Aminopiperidine-4-carbonitrile Dihydrochloride B Free Base Extraction (NaOH + EtOAc) A->B Deprotonation C Derivatization (MTBSTFA, 70°C) B->C Silylation D Di-TBDMS Derivative (Volatile & Stable) C->D Active H Masking E GC-MS Analysis (EI Mode) D->E Detection

Workflow of free-basing and MTBSTFA derivatization for GC-MS analysis of polar piperidines.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following self-validating protocol must be strictly adhered to.

Step 1: Free-Base Extraction (Deprotonation)

Causality: The dihydrochloride salt is insoluble in the organic solvents required for GC and will not react efficiently with the silylation reagent.

  • Accurately weigh 10.0 mg of the 4-Aminopiperidine-4-carbonitrile dihydrochloride sample and dissolve it in 1.0 mL of LC-MS grade water.

  • Add 200 μL of 1M NaOH. Self-Validation Check: Verify that the pH is >10 using indicator paper to ensure complete deprotonation of both amine groups.

  • Add 2.0 mL of HPLC-grade ethyl acetate (EtOAc). Vortex vigorously for 2 minutes to partition the free base into the organic layer.

  • Centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Carefully transfer the upper organic layer to a clean, dry glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

Step 2: MTBSTFA Derivatization

Causality: Silylation reactions are highly sensitive to moisture; anhydrous conditions are mandatory to prevent the hydrolysis of the MTBSTFA reagent.

  • Reconstitute the dried free base residue in 100 μL of anhydrous acetonitrile.

  • Add 100 μL of MTBSTFA reagent containing 1% tert-butyldimethylsilyl chloride (TBDMSCl) as a catalyst [4].

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes. This elevated temperature provides the activation energy required to silylate the sterically hindered secondary piperidine nitrogen.

  • Allow the vial to cool to room temperature prior to injection.

Step 3: GC-MS Acquisition Parameters
  • Column: 5% Phenyl Polysilphenylene-siloxane (e.g., SLB-5ms), 30 m x 0.25 mm I.D., 0.25 μm film thickness.

  • Injection: 1.0 μL, Split mode (10:1 ratio) to prevent column overloading.

  • Inlet Temperature: 250°C (Deactivated glass liner with glass wool is recommended to trap non-volatile matrix residues).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial hold at 100°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Interface temperature at 280°C.

  • Data Acquisition: Operate in Scan mode (m/z 50–500) for unknown impurity profiling, or Selected Ion Monitoring (SIM) targeting the [M-57]⁺ ion for high-sensitivity quantitation of the target API.

References

  • Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food Source: ACS Publications URL: [Link]

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